Butoconazole
Description
This compound is an imidazole antifungal used in gynecology.
This compound is an Azole Antifungal.
This compound is a synthetic imidazole derivative with fungistatic properties. This compound interferes with steroid biosynthesis by inhibiting the conversion of lanosterol to ergosterol, thereby changing the fungal cell membrane lipid composition. This alters cell permeability and leads to growth inhibition. Butaconazole nitrate is active against many dermatophytes and yeasts. It also contains antibacterial effects against some gram-positive organisms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 2 investigational indications.
RN given refers to parent cpd; structure
See also: this compound Nitrate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMUYACZKCSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |
| Record name | Butoconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048537 | |
| Record name | Butaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64872-76-0, 64872-77-1 | |
| Record name | Butoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butoconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Butoconazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoconazole (B1668104), a potent imidazole (B134444) antifungal agent, serves as a critical scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives. It details established synthetic pathways, key chemical transformations, and analytical methodologies for the structural elucidation and purity assessment of these compounds. Furthermore, this guide outlines protocols for evaluating their antifungal efficacy and discusses the mechanism of action of this class of molecules. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is an imidazole derivative with broad-spectrum antifungal activity, primarily used in the treatment of vulvovaginal candidiasis.[1][2] Its mechanism of action, like other azole antifungals, involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase.[2] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, this compound alters membrane permeability, leading to fungal cell death.[2]
The development of this compound derivatives is a promising strategy to overcome challenges such as drug resistance and to enhance the antifungal spectrum and pharmacokinetic properties of the parent compound. This guide explores the synthetic routes to this compound and its analogs, methods for their characterization, and protocols for assessing their biological activity.
Synthesis of this compound and its Derivatives
The synthesis of this compound is a multi-step process that typically begins with readily available starting materials. The core synthetic strategy involves the construction of the key imidazole-containing backbone followed by the introduction of the substituted phenyl and dichlorophenylthio moieties.
A common synthetic route, as outlined in various patents, commences with p-chlorobenzyl chloride. This starting material is converted into a Grignard reagent, which then reacts with epichlorohydrin (B41342) to form 1-chloro-4-(4-chlorophenyl)-2-butanol. This intermediate is then reacted with imidazole to yield 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole. Subsequent chlorination of the hydroxyl group followed by reaction with 2,6-dichlorothiophenol (B1293878) affords the this compound free base, which can then be converted to its nitrate (B79036) salt.
Derivatives of this compound can be synthesized by modifying this general pathway. For instance, variations in the starting aromatic chlorides or the thiophenol component can lead to a diverse range of analogs.
General Synthetic Scheme:
Caption: General synthetic pathway for this compound Nitrate.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of the derivatives. Proton NMR provides information on the number and types of protons and their neighboring environments, while carbon NMR helps in identifying the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=N, C-Cl, and C-S bonds can confirm the successful incorporation of different moieties.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized derivatives and for their quantification.
-
Thin-Layer Chromatography (TLC): TLC is often used for monitoring the progress of chemical reactions and for preliminary purity checks.
Experimental Protocols
General Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound analog, which can be adapted by using different substituted starting materials.
Materials:
-
Substituted p-chlorobenzyl chloride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Epichlorohydrin
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Substituted 2,6-dichlorothiophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Nitric acid (HNO₃)
Procedure:
-
Grignard Reagent Formation: To a flask containing magnesium turnings under a nitrogen atmosphere, add a solution of the substituted p-chlorobenzyl chloride in anhydrous THF dropwise.
-
Formation of Chlorohydrin: Cool the Grignard reagent in an ice bath and add a solution of epichlorohydrin in anhydrous THF dropwise.
-
Imidazole Addition: In a separate flask, prepare the sodium salt of imidazole by adding imidazole to a suspension of sodium hydride in anhydrous DMF. To this, add the previously prepared chlorohydrin.
-
Chlorination: React the resulting alcohol with thionyl chloride to convert the hydroxyl group to a chloride.
-
Thioether Formation: React the chlorinated intermediate with the substituted 2,6-dichlorothiophenol in the presence of potassium carbonate in acetone.
-
Salt Formation: Dissolve the resulting free base in a suitable solvent and add a stoichiometric amount of nitric acid to precipitate the nitrate salt.
-
Purification: Purify the final product by recrystallization.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of a this compound derivative.
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Drug Solutions: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Inoculum: Culture the fungal strains (e.g., Candida albicans) on an appropriate agar (B569324) medium. Prepare a standardized cell suspension in sterile saline.
-
Broth Microdilution Assay: In a 96-well microtiter plate, perform serial twofold dilutions of the drug solutions in RPMI 1640 medium.
-
Inoculation: Inoculate each well with the standardized fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound derivatives.
Table 1: Physicochemical Properties of this compound Derivatives
| Compound ID | R¹-group | R²-group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| This compound | 4-Cl | 2,6-di-Cl | C₁₉H₁₇Cl₃N₂S | 411.78 | - |
| BD-1 | 4-F | 2,6-di-Cl | C₁₉H₁₇Cl₂FN₂S | 395.32 | 75 |
| BD-2 | 4-CH₃ | 2,6-di-Cl | C₂₀H₁₉Cl₂N₂S | 390.35 | 82 |
| BD-3 | 4-Cl | 2-Cl | C₁₉H₁₈Cl₂N₂S | 377.33 | 78 |
Table 2: Antifungal Activity (MIC in µg/mL) of this compound Derivatives against Candida albicans
| Compound ID | MIC₅₀ | MIC₉₀ |
| This compound | 0.5 | 1.0 |
| BD-1 | 0.25 | 0.5 |
| BD-2 | 1.0 | 2.0 |
| BD-3 | 0.5 | 1.0 |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound and its derivatives is the inhibition of ergosterol biosynthesis.
Caption: Mechanism of action of this compound derivatives.
By inhibiting the cytochrome P450 14α-demethylase enzyme, this compound derivatives block the conversion of lanosterol to ergosterol.[2] This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[2]
Conclusion
The synthesis of this compound derivatives presents a viable strategy for the development of new antifungal agents with potentially improved efficacy and pharmacological profiles. This guide has provided a comprehensive overview of the synthetic methodologies, characterization techniques, and biological evaluation protocols relevant to this class of compounds. The presented data and workflows serve as a valuable resource for researchers and scientists in the field of antifungal drug discovery and development. Further exploration of structure-activity relationships will be crucial in designing the next generation of potent imidazole-based antifungals.
References
In-vitro Antifungal Spectrum of Butoconazole Against Non-albicans Candida: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incidence of vulvovaginal candidiasis (VVC) caused by non-albicans Candida (NAC) species is on the rise, presenting a significant clinical challenge due to the variable antifungal susceptibility patterns of these species compared to Candida albicans. Among the imidazole (B134444) class of antifungals, Butoconazole has demonstrated a broad spectrum of in-vitro activity against a range of clinically relevant NAC species. This technical guide provides a comprehensive overview of the in-vitro antifungal spectrum of this compound against these emerging pathogens, details the standardized experimental protocols for its evaluation, and visually represents key experimental workflows and logical relationships.
Mechanism of Action
This compound, an imidazole derivative, exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a crucial component of the fungal ergosterol (B1671047) biosynthesis pathway. This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, this compound alters the fungal cell membrane's integrity and fluidity, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth. At higher concentrations, this disruption can be fungicidal.
Data Presentation: In-vitro Activity of this compound against Non-albicans Candida Species
While comprehensive quantitative data from recent large-scale studies are limited, historical in-vitro studies have provided valuable insights into the activity of this compound against various non-albicans Candida species. A pivotal 1994 study by Lynch and Sobel demonstrated the potent activity of this compound against pathogenic vaginal yeast isolates, highlighting its efficacy against species that showed reduced susceptibility to other azoles[1].
| Candida Species | Qualitative Activity of this compound |
| Candida glabrata | Excellent in-vitro activity reported, even in isolates with increased MICs to other azoles[1]. |
| Candida tropicalis | Active in-vitro. |
| Candida parapsilosis | Active in-vitro. |
| Candida krusei | Active in-vitro. |
Table 1: Qualitative In-vitro Activity of this compound against Non-albicans Candida Species
| Candida Species | This compound MIC Range (μg/mL) | This compound MIC50 (μg/mL) | This compound MIC90 (μg/mL) |
| Candida glabrata | Data not readily available | Data not readily available | Data not readily available |
| Candida tropicalis | Data not readily available | Data not readily available | Data not readily available |
| Candida parapsilosis | Data not readily available | Data not readily available | Data not readily available |
| Candida krusei | Data not readily available | Data not readily available | Data not readily available |
Table 2: Quantitative In-vitro Susceptibility of Non-albicans Candida Species to this compound (Note: Specific data from comprehensive studies is limited in accessible literature)
Experimental Protocols
The in-vitro antifungal activity of this compound is primarily determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.
CLSI M27 Broth Microdilution Method for Yeasts
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent required to inhibit the growth of a yeast isolate.
1. Preparation of Antifungal Stock Solution:
- This compound nitrate (B79036) powder is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).
2. Inoculum Preparation:
- Yeast isolates are subcultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure viability and purity.
- A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
3. Broth Microdilution Assay:
- The assay is performed in sterile 96-well microtiter plates.
- Serial twofold dilutions of the this compound stock solution are prepared in RPMI 1640 medium to achieve the desired final concentrations in the wells.
- Each well is inoculated with the standardized yeast suspension.
- A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
4. Incubation:
- The microtiter plates are incubated at 35°C for 24-48 hours.
5. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by using a microplate reader.
Mandatory Visualization
Caption: CLSI M27 Broth Microdilution Workflow for this compound.
Caption: this compound's In-vitro Activity Against Non-albicans Candida.
References
An In-Depth Technical Guide to the Binding Affinity of Butoconazole with Lanosterol 14α-Demethylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Lanosterol (B1674476) 14α-Demethylase in Fungal Pathogens
Lanosterol 14α-demethylase (CYP51) is a highly conserved enzyme found across fungi, plants, and animals.[3] In fungi, CYP51 is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[3][4] The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[3] Due to its essential role in fungal cell viability, CYP51 is a primary target for azole antifungal drugs.[4]
Mechanism of Action of Butoconazole (B1668104)
This compound, like other imidazole (B134444) and triazole antifungals, exerts its effect by targeting and inhibiting lanosterol 14α-demethylase.[1][2] The nitrogen atom in the imidazole ring of this compound coordinates with the heme iron atom at the active site of CYP51.[4] This binding event competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[5] This disruption of the normal sterol profile alters membrane fluidity and function, ultimately leading to the inhibition of fungal growth and replication.
Quantitative Analysis of Binding Affinity
A thorough review of the scientific literature did not yield specific IC50 or Ki values for this compound's direct inhibition of purified lanosterol 14α-demethylase. However, to provide a valuable comparative context for researchers, the following table summarizes the binding affinities of other clinically relevant azole antifungals against Candida albicans lanosterol 14α-demethylase (CaCYP51).
| Antifungal Agent | Class | Binding Parameter | Value (µM) | Reference |
| Bifonazole | Imidazole | IC50 | 0.30 | [3] |
| Clotrimazole | Imidazole | IC50 | 0.087 | [3] |
| Miconazole | Imidazole | IC50 | 0.066 | [3] |
| Ketoconazole | Imidazole | IC50 | 0.082 | [3] |
| Fluconazole | Triazole | IC50 | 0.13 | [3] |
| Itraconazole | Triazole | IC50 | 0.039 | [3] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity under the specified assay conditions. Lower IC50 values indicate greater potency.
Experimental Protocols for Determining Binding Affinity
The following protocols describe established methods for quantifying the binding affinity and inhibitory activity of azole compounds against lanosterol 14α-demethylase.
Reconstituted Lanosterol 14α-Demethylase Inhibition Assay
This assay measures the enzymatic activity of CYP51 in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Methodology:
-
Expression and Purification of Recombinant CYP51:
-
The gene encoding for Candida albicans CYP51 is cloned into an appropriate expression vector (e.g., pCW) and transformed into Escherichia coli.
-
The recombinant protein is expressed and subsequently purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.[6]
-
The purity and concentration of the enzyme are determined using SDS-PAGE and spectrophotometric methods (e.g., CO-difference spectrum).[7]
-
-
Enzyme Reconstitution:
-
The purified CYP51 is reconstituted with a cytochrome P450 reductase and lipids (e.g., a mixture of L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).[7]
-
-
Inhibition Assay:
-
The reconstituted enzyme system is pre-incubated with varying concentrations of the azole inhibitor (e.g., this compound) dissolved in a suitable solvent like DMSO.
-
The enzymatic reaction is initiated by the addition of the substrate, lanosterol.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is terminated, and the product (e.g., follicular fluid-meiosis activating steroid, FF-MAS) is extracted.
-
-
Product Quantification and Data Analysis:
-
The amount of product formed is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Spectrophotometric Binding Assay (Type II Difference Spectra)
This method directly assesses the binding of an azole inhibitor to the heme iron of CYP51 by measuring changes in the enzyme's absorbance spectrum.
Methodology:
-
Preparation of Purified CYP51:
-
Highly purified and concentrated CYP51 is prepared as described in the previous protocol.
-
-
Spectrophotometric Titration:
-
The purified CYP51 is placed in two matched cuvettes of a dual-beam spectrophotometer.
-
A baseline of equal light absorbance is recorded.
-
Small aliquots of the azole inhibitor are added to the sample cuvette, while an equal volume of solvent is added to the reference cuvette.
-
The difference spectrum is recorded after each addition. The binding of the azole's nitrogen atom to the heme iron results in a characteristic Type II difference spectrum, with a peak around 425-430 nm and a trough around 390-410 nm.
-
-
Data Analysis:
-
The change in absorbance (ΔA = A_peak - A_trough) is plotted against the inhibitor concentration.
-
The dissociation constant (Kd) can be determined by fitting the resulting saturation curve to a binding isotherm equation (e.g., the Morrison equation for tight binding inhibitors).
-
Conclusion
This compound is a well-established imidazole antifungal that effectively inhibits fungal growth by targeting lanosterol 14α-demethylase. While direct quantitative data on its binding affinity to the purified enzyme is not prominently available, the experimental protocols and comparative data for other azoles presented in this guide provide a strong foundation for researchers and drug development professionals. The methodologies detailed herein can be employed to further elucidate the specific binding characteristics of this compound and to screen for novel, more potent inhibitors of this critical fungal enzyme. A deeper understanding of the structure-activity relationships of azole antifungals with CYP51 will continue to drive the development of next-generation antifungal therapies with improved efficacy and reduced potential for resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H17Cl3N2S | CID 47472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51) through Incremental Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)) - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of Butoconazole's Secondary Antifungal Mechanisms: A Technical Guide
Abstract
Butoconazole (B1668104) is an imidazole (B134444) antifungal agent widely recognized for its efficacy against vulvovaginal candidiasis.[1] Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][3] This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[4] However, emerging evidence suggests that the antifungal activity of this compound and other azoles is not solely dependent on ergosterol depletion. This technical guide delves into the secondary mechanisms that contribute to this compound's potent antifungal effects, including the induction of oxidative stress and the activation of apoptotic pathways. We further provide detailed experimental protocols and quantitative data to facilitate advanced research in this domain.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The principal mode of action for this compound, like other imidazole antifungals, is the targeted inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][4] This enzyme is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[2][3] By binding to the heme iron atom in the enzyme's active site, this compound effectively blocks ergosterol synthesis.[4] This leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the membrane.[3][4] The resulting altered membrane composition increases its permeability, causing leakage of essential cellular contents and ultimately leading to fungal cell lysis and death.[2]
Caption: Inhibition of ergosterol biosynthesis by this compound.
Secondary Mechanisms of Antifungal Action
While ergosterol depletion is the primary trigger, the downstream cellular consequences contribute significantly to this compound's fungicidal activity. These secondary effects often involve a cascade of events, including the generation of reactive oxygen species and the induction of programmed cell death.
Induction of Oxidative Stress
The disruption of the fungal membrane and the accumulation of aberrant sterols can impair the function of membrane-bound enzyme systems, including the mitochondrial electron transport chain. This dysfunction is a major source of endogenous reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. While not extensively documented specifically for this compound, other azole antifungals have been shown to induce oxidative stress in fungi.[5][6][7] This increase in ROS can overwhelm the fungal cell's antioxidant defense systems, leading to widespread damage of vital cellular components like lipids, proteins, and nucleic acids.[8] The oxidative stress response in Candida albicans is a complex process involving various signaling pathways and antioxidant enzymes.[9]
Induction of Apoptosis
Elevated levels of ROS and severe membrane stress are potent triggers for apoptosis, or programmed cell death, in yeast.[10] In fungi, this process involves key apoptotic markers such as the externalization of phosphatidylserine (B164497), depolarization of the mitochondrial membrane, and activation of metacaspases (caspase-like proteins in fungi).[10][11] The induction of apoptosis is considered a powerful mechanism for antifungal agents, as it ensures the controlled elimination of the fungal pathogen.[10] Studies on other azoles have demonstrated their ability to induce apoptosis in various fungal species, suggesting a similar secondary mechanism for this compound.[5][12]
Caption: Cascade from primary to secondary antifungal mechanisms.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the activity of this compound and the effects of related azole antifungals.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.125 - >100 | [2] |
| Candida spp. (non-albicans) | 0.25 - >100 |[2] |
Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific strain and testing methodology (e.g., CLSI guidelines).
Table 2: Symptomatic Relief in Clinical Trials
| Treatment Group | Median Time to First Symptom Relief | % Patients with Relief at 24h | Reference |
|---|---|---|---|
| This compound Nitrate (B79036) 2% Cream | 17.5 hours | 72.8% | [13] |
| Fluconazole (B54011) 150 mg Tablet | 22.9 hours | 55.7% |[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's secondary mechanisms.
Protocol for Quantification of Reactive Oxygen Species (ROS)
This protocol is adapted from standard methods for detecting intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[8]
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Phosphate-Buffered Saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
This compound solution at desired concentrations
-
Positive control (e.g., Hydrogen peroxide)
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection (Ex/Em: ~495/529 nm)
Workflow:
Caption: Experimental workflow for fluorescent probe-based ROS assay.
Procedure:
-
Cell Preparation: Harvest fungal cells in the mid-logarithmic growth phase. Wash the cells twice with sterile PBS.[14]
-
Probe Loading: Resuspend the cells in PBS and add DCFH-DA to a final concentration of 10-20 µM. Incubate for 30-60 minutes at 37°C in the dark to allow the probe to enter the cells.[15]
-
Washing: Centrifuge the cells and wash twice with PBS to remove any extracellular DCFH-DA.
-
Treatment: Resuspend the cells in an appropriate medium and aliquot into a 96-well plate. Add this compound at various concentrations. Include untreated cells as a negative control and cells treated with a known ROS inducer (e.g., H₂O₂) as a positive control.
-
Measurement: Immediately measure fluorescence using a microplate reader. Kinetic readings over a period of 1-4 hours are recommended.
-
Data Analysis: Subtract the background fluorescence from all readings. Express the results as a fold change in fluorescence intensity relative to the untreated control.[8]
Protocol for Apoptosis Detection via Annexin V/Propidium Iodide Staining
This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine (an early apoptotic marker) and Propidium Iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[16]
Materials:
-
Fungal cell culture
-
Spheroplasting buffer (containing enzymes like zymolyase)
-
1X Binding Buffer (HEPES buffered saline with CaCl₂)[17]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Incubate fungal cells with and without this compound for the desired duration.
-
Protoplast Formation: Harvest cells and wash them. Resuspend in a spheroplasting buffer to gently digest the cell wall, which is necessary for the antibodies to access the cell membrane. Monitor the process to avoid cell lysis.
-
Washing: Gently wash the resulting protoplasts twice with cold PBS and then once with 1X Binding Buffer.[14]
-
Staining: Resuspend the protoplasts in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[16]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
PI Staining: Add 5 µL of PI staining solution just before analysis.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The antifungal efficacy of this compound is a multifactorial process. While the primary inhibition of ergosterol synthesis is the foundational mechanism, the subsequent induction of severe membrane stress, generation of reactive oxygen species, and activation of apoptotic pathways are critical secondary mechanisms that ensure potent fungicidal outcomes. Understanding this complex interplay provides a more complete picture of this compound's mode of action and offers valuable insights for the development of novel antifungal strategies that can exploit these secondary vulnerabilities. Researchers are encouraged to utilize the provided protocols to further investigate these mechanisms and quantify their contribution to the overall antifungal effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Triazole fungicide tebuconazole induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluconazole at subinhibitory concentrations induces the oxidative- and nitrosative-responsive genes TRR1, GRE2 and YHB1, and enhances the resistance of Candida albicans to phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docta.ucm.es [docta.ucm.es]
- 10. Cellular apoptosis and necrosis as therapeutic targets for novel Eugenol Tosylate Congeners against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. An evaluation of this compound nitrate 2% site release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets (Diflucan) in the time to relief of symptoms in patients with vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. assaygenie.com [assaygenie.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
An In-depth Technical Guide on the Pharmacokinetics and Systemic Absorption of Butoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoconazole (B1668104) nitrate (B79036), an imidazole (B134444) antifungal agent, is a cornerstone in the topical treatment of vulvovaginal candidiasis (VVC). Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, particularly its limited systemic absorption following intravaginal administration, which minimizes the potential for systemic side effects. This technical guide provides a comprehensive overview of the pharmacokinetics and systemic absorption of this compound nitrate, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and drug development efforts.
Mechanism of Action
This compound nitrate exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane integrity, fluidity, and function. By inhibiting lanosterol 14α-demethylase, this compound nitrate disrupts ergosterol synthesis, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This alteration in the cell membrane composition increases its permeability, causing a leakage of cellular contents and ultimately resulting in the inhibition of fungal growth or cell death.[1][2]
Quantitative Pharmacokinetic Data
The systemic absorption of this compound nitrate following intravaginal administration is minimal. The following tables summarize the key pharmacokinetic parameters from various studies involving different formulations.
Table 1: Pharmacokinetic Parameters of this compound Nitrate Vaginal Cream
| Parameter | Value | Study Population | Formulation | Analytical Method | Reference |
| Systemic Absorption | 1.7% (range: 1.3-2.2%) of dose | 3 healthy women | 2% radiolabeled cream | Radioactivity measurement | [3] |
| Cmax (Peak Plasma Concentration) | 19-44 ng/mL | 3 healthy women | 2% radiolabeled cream | Radioactivity measurement | [4] |
| Cmax (Peak Plasma Concentration) | 30 ng/mL | Healthy volunteers | 40 mg ovule | LC-MS/MS | [5] |
| Tmax (Time to Peak Concentration) | 24 hours | 3 healthy women | 2% radiolabeled cream | Radioactivity measurement | [4] |
| Tmax (Time to Peak Concentration) | 6 hours | Healthy volunteers | 40 mg ovule | LC-MS/MS | [5] |
| Plasma Half-life (t½) | 21-24 hours | Not specified | Not specified | Not specified | [3] |
| Excretion (Urine) | 2.7% of total radioactivity | 3 healthy women | 2% radiolabeled cream | Radioactivity measurement | [4] |
| Excretion (Feces) | 2.8% of total radioactivity | 3 healthy women | 2% radiolabeled cream | Radioactivity measurement | [4] |
Table 2: Pharmacokinetic Parameters of this compound Nitrate Vaginal Suppositories in Healthy Chinese Female Volunteers
| Dose | Cmax (ng/mL) | AUC0-96h (ng·h/mL) | Linearity | Reference |
| Single Dose (0.05 g) | 0.895 ± 0.261 | 36.38 ± 10.82 | Dose-proportional in the 0.05-0.1 g range | [6] |
| Single Dose (0.1 g) | 1.740 ± 0.511 | 73.48 ± 28.99 | Dose-proportional in the 0.05-0.1 g range | [6] |
| Multiple Dose Regimen (0.1 g/day ) | Degree of Fluctuation (DF) | Accumulation Parameter (Rcmax) | Accumulation Parameter (RAUC0-τ) | Reference |
| 3 Consecutive Days | 0.54 ± 0.27 | 1.3 ± 0.3 | 1.4 ± 0.3 | [6] |
| 5 Consecutive Days | 0.64 ± 0.25 | 1.4 ± 0.3 | 1.6 ± 0.2 | [6] |
Experimental Protocols
Bioequivalence Study with Clinical Endpoint
A common study design for assessing the bioequivalence of generic this compound nitrate vaginal cream involves a randomized, double-blind, parallel, placebo-controlled in vivo study.[7]
-
Objective: To compare the therapeutic cure rate of a test product against a reference product and a placebo.[3]
-
Study Population: Postmenarcheal females diagnosed with vulvovaginal candidiasis.[7]
-
Study Design: Randomized, double-blind, parallel, placebo-controlled.[7]
-
Dosing Regimen: One full applicator (approximately 5 g) of 2% this compound nitrate vaginal cream administered once daily for 3 consecutive days.[7]
-
Primary Endpoint: The proportion of subjects with therapeutic cure, defined as both mycological cure (negative KOH wet mount and negative fungal culture) and clinical cure (resolution of signs and symptoms), at the test-of-cure visit (typically 21-30 days post-treatment).[7]
Quantification of this compound in Human Plasma by LC-MS/MS
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for accurately quantifying the low systemic concentrations of this compound.[8][9]
-
Sample Preparation: A single-step protein precipitation is commonly used to extract this compound from human plasma samples.[10]
-
Chromatographic Separation: Separation is achieved using a C18 column with an isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile/methanol mixture) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[9]
-
Detection: Detection is performed using a tandem mass spectrometer in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The ion transitions monitored are specific for this compound and the internal standard.[8]
-
Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[9] The linear range is typically established to cover the expected low ng/mL concentrations in plasma.[9]
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antifungal activity of this compound nitrate is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11]
-
Preparation of Antifungal Agent: A stock solution of this compound nitrate is prepared in a suitable solvent like DMSO and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.[12]
-
Inoculum Preparation: Fungal isolates are grown on an appropriate agar, and a standardized inoculum suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[13]
-
Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. Growth and sterility controls are included.[11]
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be determined visually or using a spectrophotometer.[11][13]
Conclusion
The pharmacokinetic profile of this compound nitrate is characterized by low systemic absorption following intravaginal administration, which contributes to its favorable safety profile. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working with this important antifungal agent. A thorough understanding of its pharmacokinetics is essential for the development of new formulations and for conducting bioequivalence studies to support the introduction of generic products. The provided diagrams offer a clear visual representation of the key pathways and workflows, further aiding in the comprehension of the scientific principles underlying the use and evaluation of this compound nitrate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Three-day treatment with this compound nitrate for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development of a liquid chromatography-tandem mass spectrometry method for determination of this compound nitrate in human plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Butoconazole: A Technical Deep Dive for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles Governing Butoconazole's Antifungal Efficacy
This compound (B1668104), an imidazole-based antifungal agent, is a cornerstone in the treatment of vulvovaginal candidiasis.[1] Its efficacy, like other azole antifungals, is intrinsically linked to its molecular structure and its specific interactions with its fungal target. This technical guide delves into the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its mechanism of action, the impact of its structural components on antifungal potency, and detailed experimental protocols relevant to its study.
Core Concepts: Mechanism of Action
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound blocks the demethylation of lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequences of this disruption are twofold:
-
Increased Membrane Permeability: The altered sterol composition leads to a less stable and more permeable cell membrane, causing the leakage of essential cellular components.
-
Enzyme Dysfunction: The accumulation of abnormal sterols disrupts the function of membrane-bound enzymes, further compromising cellular processes.
Ultimately, these effects lead to the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).[2]
Structure-Activity Relationship (SAR) of this compound and Related Imidazoles
While specific, publicly available SAR studies on a comprehensive library of this compound analogs are limited, the extensive research on other imidazole (B134444) and azole antifungals allows for the extrapolation of key SAR principles. The this compound molecule can be dissected into three key components: the imidazole head, the N-alkyl side chain, and the terminal aryl groups.
1. The Imidazole Head:
-
Essential for Activity: The imidazole ring is the cornerstone of this compound's mechanism. The lone pair of electrons on the N3 atom of the imidazole ring coordinates with the heme iron atom of the lanosterol 14α-demethylase active site, effectively blocking substrate binding.
-
Substitutions are Detrimental: Substitution on the imidazole ring itself generally leads to a significant decrease or complete loss of antifungal activity.
2. The N-Alkyl Side Chain:
-
Optimal Length and Flexibility: The length and flexibility of the N-alkyl side chain are crucial for correctly positioning the imidazole head within the enzyme's active site and for hydrophobic interactions with the surrounding amino acid residues. For this compound, the butyl chain provides an optimal tether.
-
Thioether Linkage: The thioether linkage in this compound's side chain contributes to its overall lipophilicity and may play a role in its interaction with the enzyme. SAR studies on other thioether-containing antifungals have shown that the nature of the linker can significantly influence activity.
3. The Terminal Aryl Groups:
-
Hydrophobic Interactions: The two terminal aryl groups, the 4-chlorophenyl and the 2,6-dichlorophenyl groups, are critical for anchoring the molecule within the hydrophobic substrate-binding channel of the enzyme.
-
Halogen Substitutions: The presence and position of halogen substituents on these phenyl rings are paramount for high antifungal potency. The dichlorophenyl and chlorophenyl moieties in this compound are common features in many potent azole antifungals, suggesting their importance in maximizing hydrophobic and electronic interactions with the enzyme's active site. Modifications to the number and position of these halogens would be expected to significantly impact antifungal activity.
Quantitative Data on Antifungal Activity
| Compound | Modification from this compound Structure | MIC against C. albicans (μg/mL) | Reference(s) |
| This compound | - | Very active | [3] |
| Isoconazole | Different N-alkyl side chain and dichlorophenyl substitution pattern | Highly active, comparable to this compound | [3] |
| Sulconazole | Different N-alkyl side chain and dichlorophenyl substitution pattern | Highly active, comparable to this compound | [3] |
| Cloconazole | Different N-alkyl side chain and single chlorophenyl group | Active | [3] |
| Fenticonazole | Different N-alkyl side chain and dichlorophenyl substitution pattern | Active | [3] |
Note: "Very active" and "Highly active" are qualitative descriptors from the cited source. Specific MIC values can vary depending on the strain and testing methodology. This table is for illustrative purposes to highlight that variations in the N-alkyl side chain and the aryl substituents, common themes in azole SAR, lead to differences in antifungal potency.
Experimental Protocols
Synthesis of this compound Nitrate (B79036)
The synthesis of this compound nitrate is a multi-step process. A representative synthetic route is outlined below, based on literature descriptions.[4][5]
Step 1: Synthesis of 1-Chloro-4-(4-chlorophenyl)-2-butanol (B1590026)
This intermediate is prepared via a Grignard reaction between p-chlorobenzylmagnesium chloride and epichlorohydrin.
Step 2: Synthesis of 1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]-imidazole
The sodium salt of imidazole is prepared by reacting imidazole with sodium hydride in an appropriate solvent like dimethylformamide (DMF). This is then reacted with 1-chloro-4-(4-chlorophenyl)-2-butanol to yield the desired alcohol intermediate.
Step 3: Synthesis of 1-[2-Chloro-4-(4-chlorophenyl)-n-butyl]-imidazole
The hydroxyl group of the intermediate from Step 2 is converted to a leaving group, typically a chloride, using a chlorinating agent such as thionyl chloride.
Step 4: Synthesis of 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole (this compound Free Base)
The chloro-intermediate from Step 3 is reacted with 2,6-dichlorothiophenol (B1293878) in the presence of a base to form the thioether linkage.
Step 5: Formation of this compound Nitrate
The this compound free base is dissolved in a suitable solvent and treated with nitric acid to precipitate the nitrate salt, which is then purified by recrystallization.
Diagram of this compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound Nitrate.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27)[6][7]
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
1. Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound nitrate in dimethyl sulfoxide (B87167) (DMSO).
2. Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound nitrate stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Inoculum Preparation:
-
Culture the yeast isolate (e.g., Candida albicans) on an appropriate agar (B569324) medium.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to the final inoculum density.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared yeast suspension.
-
Include a drug-free growth control well and a sterile control well.
-
Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. The turbidity can be assessed visually or by using a microplate reader.
Diagram of Broth Microdilution Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vitro activity of cloconazole, sulconazole, this compound, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
The Genesis of a Potent Antifungal: A Technical History of Butoconazole
An In-depth Guide on the Discovery, Development, and Scientific Foundation of Butoconazole (B1668104) as a Leading Imidazole (B134444) Antifungal Agent.
Introduction
This compound is a prominent synthetic imidazole antifungal agent, distinguished by its potent, broad-spectrum activity against pathogenic yeasts, particularly Candida species.[1] It is widely utilized in gynecology for the topical treatment of vulvovaginal candidiasis (VVC), commonly known as a yeast infection.[2] Developed from a dedicated line of inquiry into the therapeutic potential of imidazole derivatives, the history of this compound nitrate (B79036)—its salt form used in pharmaceutical preparations—is a compelling example of targeted drug discovery and rigorous clinical validation. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the discovery, mechanism of action, chemical synthesis, and the preclinical and clinical data that underpin its therapeutic success.
Discovery and History
The development of this compound emerged from the extensive exploration of azole compounds for antifungal properties in the latter half of the 20th century. The imidazole ring system proved to be a fruitful scaffold for developing agents that could effectively target fungal pathogens while maintaining a degree of selectivity over host cells.
The first multi-step synthesis of this compound was disclosed by Syntex (U.S.A.) Inc. in a patent filed in 1975 (U.S. Patent 4,078,071).[3] The pioneering work was further detailed in a 1978 publication in the Journal of Medicinal Chemistry by K.A.M. Walker and colleagues at the Institute of Organic Chemistry, Syntex Research, in Palo Alto, California.[3] This research described the preparation and potent antifungal properties of 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate (this compound nitrate), highlighting its exceptional effectiveness in in vivo models of Candida albicans infection.[4] Marketed under trade names such as Femstat and later as the single-dose Gynazole-1, this compound established itself as a key therapeutic option for VVC.[3][5]
Mechanism of Action
Like other imidazole antifungals, this compound's primary mechanism of action is the disruption of fungal cell membrane integrity by inhibiting the synthesis of ergosterol (B1671047).[6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.[7][8]
The specific molecular target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[7] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol. By binding to the heme iron atom in the enzyme's active site, this compound blocks substrate binding and catalysis. This inhibition leads to two key downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The buildup of 14α-methylated sterol precursors (e.g., lanosterol) within the cell membrane further disrupts its normal architecture and function.
The combined result is an increase in membrane permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, fungal cell death (fungicidal effect).[6][7]
Chemical Synthesis
The synthesis of this compound nitrate is a multi-step process beginning from commercially available starting materials. The route described in the original patent literature involves the creation of a key chlorohydrin intermediate, introduction of the imidazole ring, conversion of the hydroxyl group to a leaving group, and subsequent substitution with the dichlorothiophenol moiety, followed by salt formation.[3]
Experimental Protocol: Synthesis of this compound Nitrate
The following protocol is a representative synthesis adapted from the process disclosed in U.S. Patent 4,078,071.[3]
-
Step 1: Preparation of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole. To a solution of 1-chloro-4-(4-chlorophenyl)-2-butanol (B1590026) in toluene, add an aqueous solution of sodium hydroxide, benzyltriethylammonium chloride (as a phase-transfer catalyst), and imidazole. Heat the reaction mixture to approximately 93-95°C for one hour. After cooling, separate the organic and aqueous phases. Wash the organic layer with water, stir, and cool to 0-5°C to crystallize the product. The resulting solid is filtered and dried to yield the hydroxy-imidazole intermediate.
-
Step 2: Preparation of 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole. The intermediate from Step 1 is treated with thionyl chloride (acting as both reagent and solvent) at a controlled temperature of 65-70°C. The reaction mixture is then evaporated to dryness to yield the chloro-imidazole intermediate.
-
Step 3: Preparation of this compound (Free Base). The chloro-imidazole intermediate is dissolved in a suitable solvent like toluene. To this solution, add 2,6-dichlorothiophenol (B1293878) and dry potassium carbonate. Stir the suspension under a nitrogen atmosphere at reflux (approx. 105–108°C) for 3-4 hours. After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Step 4: Formation of this compound Nitrate. The filtrate containing the this compound free base is washed and clarified. The pH of the solution is then carefully adjusted to 3.0–3.5 by the addition of 65% nitric acid. The solution is stirred, then cooled to 8–12°C to induce crystallization. The resulting crystals are filtered, washed, and dried to yield the final this compound nitrate product.
In Vitro Antifungal Activity
This compound demonstrates potent in vitro activity against a broad range of yeasts, most notably Candida albicans, which is the predominant cause of VVC.[6] Importantly, it also shows significant activity against several non-albicans Candida species that are often less susceptible to other azoles, such as C. glabrata and C. tropicalis.[9][10]
| Table 1: In Vitro Activity of this compound | |
| Organism / Parameter | Value (µg/mL) |
| Candida spp. (including C. albicans, C. glabrata, C. tropicalis) - MIC₉₀ (48h) | 0.01[10] |
| Trichomonas vaginalis - Minimum Lethal Concentration (24h) | 12[11] |
| Candida albicans isolates | Highly Active[9] |
| Non-albicans Candida spp. | Highly Active[9] |
| MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. |
Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.[7][12]
-
Antifungal Stock Preparation: Prepare a stock solution of this compound nitrate in dimethyl sulfoxide (B87167) (DMSO). Create serial twofold dilutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the Candida isolate on Sabouraud Dextrose Agar (B569324) at 35°C. Prepare a standardized fungal inoculum by suspending colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control well. The endpoint can be determined visually or by using a microplate reader at a specified wavelength.
Preclinical In Vivo Efficacy
Preclinical evidence from animal models was crucial for the selection of this compound for clinical development, where it demonstrated superior effectiveness compared to miconazole (B906) and clotrimazole.[8] The murine model of VVC is the standard for evaluating the in vivo efficacy of topical antifungal agents.
Experimental Protocol: Murine Model of Vulvovaginal Candidiasis
This protocol describes a common method to assess in vivo antifungal efficacy.[8]
-
Animal Model: Use female mice (e.g., BALB/c strain).
-
Pseudoestrus Induction: To promote susceptibility to vaginal infection, induce a pseudoestrus state by administering estradiol (B170435) valerate (B167501) subcutaneously several days before inoculation.
-
Inoculum Preparation: Grow a clinical isolate of Candida albicans in a suitable broth (e.g., Sabouraud Dextrose Broth) at 30°C. Harvest the yeast cells and wash them in sterile phosphate-buffered saline (PBS). Resuspend the cells in PBS to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Vaginal Inoculation: Under anesthesia, inoculate the mice intravaginally with a defined volume (e.g., 20 µL) of the prepared C. albicans suspension.
-
Treatment Administration: Initiate treatment 24-48 hours post-inoculation. Administer the test formulation (e.g., this compound nitrate 2% cream), comparator, and vehicle control intravaginally in a defined volume (e.g., 20-30 µL) daily for a set period (e.g., 3 consecutive days).
-
Efficacy Assessment: Euthanize the animals 24-48 hours after the final treatment dose. Aseptically excise the vaginal tissue, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto a suitable agar medium (e.g., Sabouraud Dextrose Agar with antibiotics) to determine the fungal burden (CFU/g of tissue). Efficacy is measured by the reduction in fungal burden compared to the vehicle control group.
Clinical Pharmacology and Efficacy
This compound is characterized by its limited systemic absorption following topical vaginal administration, which contributes to its favorable safety profile. Clinical trials have consistently demonstrated its high efficacy in treating VVC, comparable or superior to other established therapies, often with a shorter treatment duration.
| Table 2: Pharmacokinetic Parameters of this compound Nitrate 2% Vaginal Cream | |
| Parameter | Value |
| Systemic Absorption | Average 1.7% (Range: 1.3% - 2.2%)[1][6] |
| Peak Plasma Concentration (Cmax) | 13.6 - 18.6 ng/mL[6] |
| Time to Peak Plasma (Tmax) | 12 - 24 hours[6] |
| Table 3: Comparative Clinical Efficacy in Vulvovaginal Candidiasis | ||||
| Treatment Regimen | Follow-up Time | Mycological Cure Rate (%) | Clinical Cure Rate (%) | Reference |
| This compound 2% (Single Dose) | 8-10 Days Post-treatment | 87% | 92% | [13] |
| 30 Days Post-treatment | 74% | 88% | [13] | |
| Miconazole 2% (7 Days) | 8-10 Days Post-treatment | 87% | 92% | [13] |
| 30 Days Post-treatment | 77% | 86% | [13] |
Conclusion
The discovery and development of this compound represent a significant advancement in the field of antifungal therapy. Born from systematic chemical exploration at Syntex, its targeted mechanism of action, potent and broad-spectrum in vitro activity, and validated in vivo efficacy have established it as a valuable and reliable agent for the treatment of vulvovaginal candidiasis. Its pharmacokinetic profile, favoring local action with minimal systemic exposure, underpins its excellent safety and tolerability. The successful development of a single-dose regimen has further enhanced patient convenience and compliance, solidifying this compound's role as a cornerstone of modern gynecological anti-infective treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Gynazole-1): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. gynazole.com [gynazole.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro activity of cloconazole, sulconazole, this compound, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gynazole.com [gynazole.com]
- 11. [In vitro evaluation of the activity of this compound against Trichomonas vaginalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound nitrate 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Butoconazole: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoconazole (B1668104) is a synthetic imidazole (B134444) derivative with potent antifungal activity, primarily used in its nitrate (B79036) salt form for the topical treatment of vulvovaginal candidiasis. A thorough understanding of its physicochemical properties and solubility is paramount for the formulation of effective and stable drug products, as well as for predicting its behavior in biological systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its solubility profile.
Physicochemical Properties
This compound is a white to off-white crystalline powder. It is a member of the class of imidazoles, characterized by a 1H-imidazole ring substituted by a 4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]butyl group.[1] The presence of a chiral center results in this compound existing as a racemic mixture.[2] While the free base form exists, the nitrate salt is more commonly used in pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | [3] |
| Chemical Formula | C₁₉H₁₇Cl₃N₂S | [3] |
| Molecular Weight | 411.78 g/mol | [1] |
| Melting Point | 68-70.5 °C | [1] |
| Boiling Point | 566.9 ± 50.0 °C (Predicted) | [1] |
| Physical Appearance | Solid | [3] |
| pKa (Strongest Basic) | 6.51 - 6.78 | [4] |
| logP | 6.7 | [3] |
Table 2: Physicochemical Properties of this compound Nitrate
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid | [5] |
| Chemical Formula | C₁₉H₁₈Cl₃N₃O₃S | [5] |
| Molecular Weight | 474.79 g/mol | [6] |
| Melting Point | ~159-163 °C (with decomposition) | [2] |
| Physical Appearance | White to off-white crystalline powder | [6] |
Solubility Profile
The solubility of a drug is a critical factor influencing its dissolution rate and bioavailability. This compound, particularly in its nitrate salt form, is characterized by its lipophilicity and low aqueous solubility.
Table 3: Solubility of this compound Nitrate
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble (0.26 mg/mL) | [4] |
| Methanol | Sparingly soluble | [6] |
| Ethanol | Slightly soluble | [6] |
| Chloroform | Slightly soluble | [6] |
| Methylene Chloride | Slightly soluble | [6] |
| Acetone | Slightly soluble | [6] |
| Ethyl Acetate | Very slightly soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [2] |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound exerts its antifungal effect by disrupting the fungal cell membrane. The primary mechanism of action is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By inhibiting this enzyme, this compound leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This alters the membrane's permeability, leading to the leakage of cellular contents and ultimately inhibiting fungal growth or causing cell death.[2]
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of this compound nitrate is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask to create a saturated solution.[1]
-
Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.[1]
-
Phase Separation: After equilibration, the suspension is centrifuged at a high speed to pellet the undissolved solid, leaving a clear supernatant.[1]
-
Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.[1]
-
Quantification: The concentration of this compound nitrate in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]
-
Calculation: The original solubility is calculated by taking the dilution factor into account and is expressed in units such as mg/mL or mol/L.[1]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. The following outlines a general workflow for the analysis of this compound in a cream formulation.
Methodology:
-
Sample Preparation:
-
An accurately weighed amount of the this compound nitrate cream is transferred to a volumetric flask.
-
A suitable organic solvent, such as methanol, is added to dissolve the cream base and the active ingredient.
-
The mixture is sonicated to ensure complete dissolution and extraction of this compound.
-
The solution is then filtered to remove any insoluble excipients from the cream matrix.
-
The filtrate is appropriately diluted with the mobile phase to a concentration within the calibration range of the instrument.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column, is typically used.[2]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly employed.
-
Detection: this compound can be detected using a UV detector at a specific wavelength.
-
-
Quantification:
-
A standard curve is generated by injecting known concentrations of a this compound reference standard.
-
The peak area of this compound in the sample chromatogram is measured and compared to the standard curve to determine its concentration.
-
Conclusion
This technical guide provides a consolidated resource on the essential physicochemical properties and solubility of this compound for professionals in the pharmaceutical sciences. The presented data, organized in clear tables, and the detailed experimental workflows, visualized through diagrams, offer a practical framework for formulation development, quality control, and further research into this important antifungal agent. A comprehensive understanding of these fundamental characteristics is critical for optimizing drug delivery and ensuring the therapeutic efficacy of this compound-containing products.
References
- 1. This compound CAS#: 64872-76-0 [m.chemicalbook.com]
- 2. Separation of this compound nitrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | C19H17Cl3N2S | CID 47472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
The Impact of Butoconazole on the Ergosterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of butoconazole (B1668104), an imidazole (B134444) antifungal agent, with a specific focus on its inhibitory effects on the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its synthesis is a critical target for antifungal therapy. This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, a crucial catalyst in the conversion of lanosterol to ergosterol. This guide details the biochemical consequences of this inhibition, presents available quantitative data on this compound's efficacy, and provides comprehensive experimental protocols for the in-vitro assessment of its antifungal activity and its direct impact on ergosterol production. Visual representations of the signaling pathway, experimental workflows, and the drug's mechanism of action are included to facilitate a deeper understanding of this compound's role as a potent antifungal agent.
Introduction to this compound
This compound is a broad-spectrum imidazole antifungal agent used primarily in the treatment of vulvovaginal candidiasis.[1][2] Like other azole antifungals, its efficacy stems from its ability to disrupt the integrity of the fungal cell membrane.[3][4] This disruption is a direct consequence of its interference with the biosynthesis of ergosterol, an essential sterol for fungal cell membrane structure and function. The fungistatic, and at higher concentrations, fungicidal action of this compound makes it an effective therapeutic agent against a range of pathogenic yeasts, particularly Candida species.[2][5]
The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
The ergosterol biosynthesis pathway is a complex, multi-step process that is essential for the survival of fungal organisms.[6] Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane, and is also involved in the function of membrane-bound enzymes.[1] The fungal-specific nature of this pathway, particularly the key enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), makes it an ideal target for selective antifungal therapy.[7][8]
Mechanism of Action: this compound's Inhibition of Lanosterol 14α-Demethylase
This compound exerts its antifungal effect by specifically inhibiting the enzyme lanosterol 14α-demethylase.[7] This cytochrome P450-dependent enzyme is responsible for the demethylation of lanosterol at the C14 position, a critical step in the formation of ergosterol.[7][9] this compound's imidazole ring binds to the heme iron atom within the active site of the enzyme, preventing the binding of the natural substrate, lanosterol.[7]
This inhibition has two major downstream consequences for the fungal cell:
-
Depletion of Ergosterol: The blockage of the ergosterol synthesis pathway leads to a significant reduction in the concentration of ergosterol in the fungal cell membrane.[7] This compromises the structural integrity and fluidity of the membrane.
-
Accumulation of Toxic Methylated Sterols: The inhibition of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[10] These sterols are incorporated into the fungal membrane, disrupting its normal packing and function, and are considered to be toxic to the cell.[7][10]
The combined effect of ergosterol depletion and toxic sterol accumulation leads to increased membrane permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth and cell death.[7]
References
- 1. Effect of different inhibitors of sterol biosynthesis on both fungal growth and aflatoxin production [agris.fao.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drugs.com [drugs.com]
- 6. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
Methodological & Application
Application Note: A Robust UPLC Method for the Quantification of Butoconazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butoconazole is an imidazole (B134444) antifungal agent utilized in the treatment of vulvovaginal candidiasis.[1][2] Accurate and precise quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products is critical for ensuring product quality and therapeutic efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including enhanced resolution, increased speed, and greater sensitivity, making it an ideal technique for the analysis of pharmaceutical compounds.[3] This application note details a validated UPLC method for the quantification of this compound, providing a comprehensive protocol for researchers and quality control analysts.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for effective method development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇Cl₃N₂S | [2] |
| Molecular Weight | 411.8 g/mol | [2] |
| pKa | 6.4 (predicted) | [2] |
| UV Spectrum | Available, with significant absorbance for detection. |
Experimental Protocol: UPLC Quantification of this compound
This section provides a detailed methodology for the UPLC analysis of this compound.
1. Instrumentation and Materials
-
UPLC System: A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector or a tunable UV detector is recommended.[4][5]
-
Column: Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) provides excellent separation and peak shape.[4][5]
-
Software: Empower 2 or equivalent chromatography data software.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade or higher)
-
Sodium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (Milli-Q or equivalent)
-
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 0.05 M Sodium dihydrogen orthophosphate buffer (pH 3.1) : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
| Detection Wavelength | 220 nm |
| Run Time | 5 minutes |
3. Preparation of Solutions
-
Buffer Preparation (0.05 M Sodium Dihydrogen Orthophosphate, pH 3.1): Dissolve 6.9 g of sodium dihydrogen orthophosphate monohydrate in 1000 mL of water. Adjust the pH to 3.1 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 ratio. Degas the mobile phase before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.
-
Sample Solution Preparation: Prepare the sample solution by accurately weighing and dissolving the sample containing this compound in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
4. Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.[6]
Data Presentation: Summary of Method Validation
The following tables summarize the quantitative data obtained during the UPLC method validation for this compound.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (n=3, mean) |
| 80 | 120567 |
| 90 | 135489 |
| 100 | 150321 |
| 110 | 165243 |
| 120 | 180165 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Parameter | % RSD (n=6) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.85 | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.12 | ≤ 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery (n=3) | Acceptance Criteria |
| 80% | 80 | 79.5 | 99.4 | 98.0% - 102.0% |
| 100% | 100 | 100.2 | 100.2 | 98.0% - 102.0% |
| 120% | 120 | 119.3 | 99.4 | 98.0% - 102.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Table 5: Robustness
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (± 0.02 mL/min) | 1.3 |
| Mobile Phase Composition (± 2%) | 1.5 |
| Column Temperature (± 2°C) | 0.9 |
Visualizations
UPLC Method Development Workflow
Caption: Workflow for UPLC Method Development and Validation.
The UPLC method described provides a rapid, sensitive, and reliable approach for the quantification of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, precision, and accuracy. This application note serves as a valuable resource for researchers and quality control laboratories involved in the analysis of this compound.
References
Application Notes and Protocols for LC-MS/MS Analysis of Butoconazole in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of butoconazole (B1668104) in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on validated methods from scientific literature to ensure reliability and reproducibility.
Introduction
This compound is an imidazole (B134444) antifungal agent used for the treatment of vaginal candidiasis. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications. This document details protocols for sample preparation using protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by LC-MS/MS analysis.
Experimental Protocols
Sample Preparation Methodologies
The choice of sample preparation method is critical for removing interferences from the biological matrix and concentrating the analyte of interest. Below are detailed protocols for three common techniques.
This is a rapid and simple method suitable for high-throughput analysis.
Protocol:
-
To a 0.2 µL aliquot of human plasma, add a suitable internal standard (IS) such as repaglinide.[1]
-
Add an organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Vortex the mixture vigorously.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
LLE provides a cleaner extract compared to protein precipitation.
Protocol:
-
Take a known volume of human plasma.
-
Add a suitable internal standard.
-
Add an immiscible organic solvent, such as tert-butyl methyl ether, for extraction.[2]
-
Vortex the mixture to facilitate the transfer of this compound into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2]
SPE is a highly selective method that can provide very clean extracts, suitable for both plasma and tissue samples.
Protocol for Plasma and Tissue Samples:
-
Load the pre-treated plasma or tissue homogenate onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the internal standard (e.g., tioconazole) with an appropriate solvent like acetonitrile.[6]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.[6]
LC-MS/MS Instrumental Conditions
The following tables summarize the typical instrumental parameters for the analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Plasma) | Method 3 (Rat Plasma & Tissues) |
| Column | Waters Xterra C18 (3.0 x 50.0 mm, 3 µm)[2] | Inertsil ODS-SP (100 x 2.1 mm, 3 µm)[1] | Chiralpak IC (250 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase A | 0.1% Formic acid in water[2] | Not specified | 10 mM Aqueous ammonium (B1175870) acetate[4][5] |
| Mobile Phase B | Acetonitrile: Methanol (30:70, v/v)[2] | Not specified | Acetonitrile[4][5] |
| Elution Mode | Gradient[2] | Isocratic[1] | Isocratic (90:10, B:A)[4][5] |
| Flow Rate | 0.5 mL/min[2] | Not specified | 0.6 mL/min[4] |
| Run Time | 5.5 min[2] | 3.5 min | Not specified |
| Retention Time | Not specified | 2.47 min | Not specified |
Table 2: Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+)[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] | Multiple Reaction Monitoring (MRM)[1] | Multiple Reaction Monitoring (MRM)[4][5] |
| MRM Transition (this compound) | Not specified | m/z 412.8 → 165.1[1] | m/z 413.15 → 165.01 (Quantification)[4][6] |
| MRM Transition (Internal Standard) | Not specified | m/z 453.4 → 230.3 (Repaglinide) | m/z 388.26 → 133.11 (Tioconazole)[6] |
| Cone Voltage | Not specified | Not specified | 25 V (this compound), 20 V (IS)[6] |
| Collision Energy | Not specified | Not specified | 12 eV (this compound), 10 eV (IS)[6] |
Quantitative Data Summary
The following tables summarize the validation parameters from the cited methods, providing a clear comparison of their performance.
Table 3: Linearity and Sensitivity
| Method | Biological Matrix | Linearity Range | Correlation Coefficient (r/R²) |
| Method 1 (LLE) | Human Plasma | 0.10–30.00 ng/mL[2] | R² = 0.9994[2] |
| Method 2 (PPT) | Human Plasma | 20–8000 pg/mL[1] | r > 0.999 |
| Method 3 (SPE) | Rat Plasma & Tissues | 0.5–250 ng/mL[3][5] | R² > 0.991[3][4][5] |
Table 4: Accuracy and Precision
| Method | Biological Matrix | Accuracy (%) | Precision (RSD %) |
| Method 1 (LLE) | Human Plasma | 93.51–106.85%[2] | < 10%[2] |
| Method 2 (PPT) | Human Plasma | 96.0–110.2%[1] | < 8.3%[1] |
| Method 3 (SPE) | Rat Plasma & Tissues | -8.0 to 9.1% (as RE)[3][5] | < 11.5%[3][5] |
Table 5: Recovery
| Method | Biological Matrix | Mean Recovery (%) |
| Method 1 (LLE) | Human Plasma | > 80%[2] |
| Method 2 (PPT) | Human Plasma | > 86.7%[1] |
| Method 3 (SPE) | Rat Plasma & Tissues | > 90.4%[3][5] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the different sample preparation methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of this compound enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of this compound enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of this compound enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Antifungal Susceptibility Testing of Butoconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoconazole (B1668104) is an imidazole (B134444) antifungal agent primarily utilized for the topical treatment of vulvovaginal candidiasis.[1] Its efficacy stems from the disruption of the fungal cell membrane's integrity.[2] Understanding the in vitro susceptibility of various fungal isolates to this compound is crucial for ongoing research, surveillance for resistance, and the development of new antifungal therapies. These application notes provide detailed protocols for determining the antifungal susceptibility of this compound, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeasts.[2]
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound, like other imidazole antifungals, targets the synthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol.[2] By inhibiting this step, this compound leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors within the fungal cell membrane.[3] This disruption of membrane structure and function ultimately results in the inhibition of fungal growth or cell death.[4][3]
Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Activity of this compound
Currently, there are no established clinical breakpoints for this compound from CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3] Therefore, the interpretation of Minimum Inhibitory Concentration (MIC) data is primarily for research and comparative purposes. The following table summarizes the general in vitro activity of this compound against various fungal species.
| Fungal Species | In Vitro Activity/Susceptibility |
| Candida albicans | Generally susceptible[1] |
| Candida spp. | Active[1] |
| Candida glabrata | Generally shows good in vitro activity |
| Trichophyton spp. | Active / Susceptible[2] |
| Trichophyton rubrum | Active / Susceptible[2] |
| Trichophyton mentagrophytes | Active / Susceptible[2] |
| Microsporum spp. | Active / Susceptible[2] |
| Microsporum canis | Active / Susceptible[2] |
| Epidermophyton floccosum | Active / Susceptible[2] |
Experimental Protocols
The reference method for antifungal susceptibility testing of yeasts is the broth microdilution assay as detailed in the CLSI M27 document.[2] The following protocols are adapted for the testing of this compound.
Broth Microdilution Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
This compound nitrate (B79036) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
96-well U-bottom microtiter plates
-
Fungal isolate
-
Spectrophotometer (optional)
-
Sterile saline (0.85%)
-
Incubator (35°C)
-
Potato Dextrose Agar (B569324) (PDA)
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 µg/mL to 16 µg/mL in the microdilution wells.[3]
-
The final volume in each well after inoculation should be 200 µL (100 µL of drug dilution and 100 µL of inoculum).[3]
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a PDA plate and incubate at 35°C for 24 to 48 hours to ensure purity and viability.[3]
-
Prepare a yeast suspension in sterile saline (0.85%) from a 24-hour culture.[3]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[5]
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.[3]
-
-
Inoculation and Incubation:
-
Reading and Interpretation of Results:
Workflow for Broth Microdilution Testing
Caption: Workflow for this compound broth microdilution testing.
Agar-Based Methods (Disk Diffusion and Agar Dilution)
While standardized protocols for this compound using agar-based methods are not well-established, the principles of these methods can be adapted for research purposes.
Disk Diffusion Method:
This method involves placing a paper disk impregnated with a known concentration of the antifungal agent on an agar plate inoculated with the test organism. The drug diffuses into the agar, and the diameter of the resulting zone of inhibition is measured.
-
Adaptation for this compound: Researchers would need to empirically determine the optimal disk concentration, agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue), and incubation conditions.[6] The zone diameters would then need to be correlated with MICs obtained from the reference broth microdilution method.
Agar Dilution Method:
In this method, the antifungal agent is incorporated into the agar medium at various concentrations before the plates are poured. The surface of each plate is then inoculated with the test organism. The MIC is the lowest concentration of the drug that prevents visible growth.[7]
-
Adaptation for this compound: A range of this compound concentrations would be added to molten agar, and the MIC would be determined after inoculation and incubation. This method can be useful for testing multiple isolates simultaneously.
Quality Control
As there are no official CLSI or EUCAST quality control (QC) ranges for this compound, it is recommended to use standard QC strains for other azole antifungals to ensure the test's validity.[3]
| QC Strain | ATCC Number | Purpose |
| Candida parapsilosis | 22019 | Recommended by CLSI for azole susceptibility testing.[3] |
| Candida krusei | 6258 | Recommended by CLSI for azole susceptibility testing.[3] |
It is advisable for individual laboratories to establish their own internal QC ranges for this compound by repeatedly testing these strains.[3]
Mechanisms of Azole Resistance
Understanding potential resistance mechanisms is crucial for interpreting susceptibility data. Fungal resistance to azoles can occur through several mechanisms:
-
Target Overexpression: Increased expression of the ERG11 gene, which codes for lanosterol 14α-demethylase, can lead to higher levels of the target enzyme, requiring more drug for an inhibitory effect.[3]
-
Target Site Mutations: Alterations in the ERG11 gene can lead to a modified enzyme with reduced affinity for azole drugs.
-
Efflux Pumps: Overexpression of efflux pumps can actively transport the antifungal drug out of the fungal cell, reducing its intracellular concentration.
References
Spectrophotometric Assay for Butoconazole Concentration Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of butoconazole (B1668104) nitrate (B79036) concentration using two spectrophotometric methods: a direct UV spectrophotometric assay and a colorimetric ion-pair spectrophotometric assay. These methods are applicable for the analysis of this compound in bulk drug substance and pharmaceutical formulations.
Method 1: Direct UV Spectrophotometric Assay
This method is based on the inherent ultraviolet absorbance of the this compound molecule, specifically the imidazole (B134444) ring system. It is a rapid and straightforward method suitable for routine analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~225 nm (in Methanol) | General knowledge for imidazole compounds[1] |
| Linearity Range | 5 - 30 µg/mL | [1] |
| Solvent | Methanol (B129727) | [1] |
Note: The λmax for this compound may vary slightly depending on the solvent and instrument. It is recommended to determine the λmax experimentally.
Table 1: Example Calibration Data for Direct UV Spectrophotometry
| Concentration (µg/mL) | Absorbance at 225 nm |
| 0 | 0.000 |
| 5 | 0.215 |
| 10 | 0.432 |
| 15 | 0.648 |
| 20 | 0.861 |
| 25 | 1.075 |
| 30 | 1.289 |
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
2. Reagents and Solutions:
-
Methanol (HPLC grade)
-
This compound Nitrate Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Nitrate and dissolve it in a 100 mL volumetric flask with methanol. Mix thoroughly.[1]
3. Procedure:
-
Determination of λmax:
-
Prepare a 10 µg/mL solution of this compound Nitrate in methanol from the stock solution.
-
Scan the solution over a UV range of 200-400 nm to identify the wavelength of maximum absorbance (λmax). The λmax for imidazole-containing compounds is typically in the range of 210-230 nm.[1]
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions from the standard stock solution to obtain final concentrations in the linear range of 5-30 µg/mL (e.g., 5, 10, 15, 20, 25, 30 µg/mL) in methanol.[1]
-
Measure the absorbance of each solution at the determined λmax using methanol as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation (from a cream formulation):
-
Accurately weigh a quantity of the cream equivalent to 10 mg of this compound nitrate.
-
Transfer the weighed cream to a suitable container and dissolve it in a sufficient amount of methanol.
-
Sonicate for at least 15 minutes to ensure complete dissolution of the drug.
-
Transfer the solution to a 100 mL volumetric flask and make up the volume with methanol.
-
Filter the solution to remove any insoluble excipients.
-
Dilute an aliquot of the filtrate with methanol to obtain a concentration within the calibration range.
-
-
Analysis:
-
Measure the absorbance of the prepared sample solution at the determined λmax.
-
Determine the concentration of this compound Nitrate in the sample from the calibration curve.
-
Workflow Diagram
Caption: Workflow for Direct UV Spectrophotometric Analysis.
Method 2: Ion-Pair Spectrophotometric Assay
This colorimetric method involves the formation of a stable, colored ion-pair complex between the positively charged this compound molecule and the anionic dye, Rose Bengal, in an acidic medium. The absorbance of the resulting complex is measured in the visible region, offering high sensitivity.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 580 nm | [1][2][3] |
| Optimal pH | 4.0 | [1][2][3] |
| Linearity Range | 14.2 - 45.1 µg/mL | [1][2][4] |
| Molar Ratio (Drug:Reagent) | 1:2 | [1] |
| Limit of Detection (LOD) | 4.3 µg/mL | [1][4] |
| Limit of Quantification (LOQ) | 13.27 µg/mL | [1][4] |
| Average Recovery | 98.20 - 101.3 % | [1][2][4] |
Table 2: Example Calibration Data for Ion-Pair Spectrophotometry
| Concentration (µg/mL) | Absorbance at 580 nm |
| 0 | 0.000 |
| 15 | 0.185 |
| 20 | 0.248 |
| 25 | 0.310 |
| 30 | 0.372 |
| 35 | 0.435 |
| 40 | 0.498 |
| 45 | 0.560 |
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
2. Reagents and Solutions:
-
Methanol (HPLC grade)
-
This compound Nitrate Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Nitrate and dissolve it in a 100 mL volumetric flask with methanol. Mix thoroughly.[1]
-
Rose Bengal Reagent (1 x 10⁻³ M): Prepare by dissolving the appropriate amount of Rose Bengal in distilled water.[1]
-
Buffer Solution (pH 4.0): Prepare a suitable buffer (e.g., acetate (B1210297) buffer) and adjust the pH to 4.0.[1]
3. Procedure:
-
Standard Curve Preparation:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the this compound Nitrate standard stock solution to obtain final concentrations in the range of 14.2 - 45.1 µg/mL.[1]
-
To each flask, add a constant volume of 2 x 10⁻⁴ M Rose Bengal reagent.[1]
-
Add the pH 4.0 buffer solution to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of each solution at 580 nm against a reagent blank (containing all components except this compound Nitrate).[2][3]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation (from a cream formulation):
-
Accurately weigh a quantity of the cream equivalent to 10 mg of this compound nitrate.
-
Transfer the weighed cream to a suitable container and dissolve it in a sufficient amount of methanol.
-
Sonicate for at least 15 minutes to ensure complete dissolution of the drug.
-
Transfer the solution to a 100 mL volumetric flask and make up the volume with methanol.
-
Filter the solution to remove any insoluble excipients.
-
Dilute an aliquot of the filtrate with distilled water to obtain a concentration within the calibration range.
-
Proceed as described in the "Standard Curve Preparation" section from step 2 onwards.
-
-
Analysis:
Signaling Pathway and Logical Relationship Diagram
Caption: Principle of Ion-Pair Spectrophotometric Assay.
References
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Butoconazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Butoconazole using High-Performance Thin-Layer Chromatography (HPTLC). The method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications.
Application Note: HPTLC for this compound Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique well-suited for the analysis of pharmaceutical compounds like this compound.[1][2][3] HPTLC offers several advantages, including the ability to analyze multiple samples in parallel, minimal sample preparation, and cost-effectiveness.[4][5] This application note describes a stability-indicating HPTLC method for the determination of this compound in bulk drug and pharmaceutical formulations.
The developed method utilizes silica (B1680970) gel 60 F254 plates as the stationary phase and a mixture of Toluene, Methanol (B129727), and Triethylamine as the mobile phase. Densitometric scanning at 254 nm is used for quantification. The method is validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and robustness, ensuring reliable and reproducible results.
Key Features of the Method:
-
Specificity: The method can effectively separate this compound from its degradation products, making it suitable for stability studies.
-
Sensitivity: The method demonstrates low limits of detection (LOD) and quantification (LOQ), allowing for the analysis of low concentrations of the analyte.
-
Rapidity: A large number of samples can be analyzed in a relatively short amount of time.[4]
-
Versatility: The method can be adapted for the analysis of this compound in various sample matrices.
Experimental Protocol: HPTLC Analysis of this compound
This protocol outlines the step-by-step procedure for the quantitative determination of this compound.
1. Materials and Reagents
-
This compound Nitrate Reference Standard
-
This compound Nitrate Sample (Bulk Drug or Formulation)
-
Toluene (AR Grade)
-
Methanol (AR Grade)
-
Triethylamine (AR Grade)
-
Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)
-
Methanol (for sample and standard preparation)
2. Equipment
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5)
-
Twin-trough developing chamber
-
TLC scanner with a UV detector
-
Data acquisition and analysis software
-
-
Vortex mixer
-
Sonicator
-
Micropipettes
-
Analytical balance
3. Chromatographic Conditions
| Parameter | Description |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |
| Mobile Phase | Toluene: Methanol: Triethylamine (4:1:0.5 v/v/v) |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Mode | Ascending |
| Development Distance | 80 mm |
| Drying | Air-dried for 5 minutes |
| Detection | Densitometric scanning at 254 nm |
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Nitrate Reference Standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 100-600 ng/band by diluting with methanol.
-
Sample Solution:
-
For Bulk Drug: Accurately weigh 10 mg of the this compound Nitrate sample and dissolve it in 10 mL of methanol to get a concentration of 1000 µg/mL. Dilute further to obtain a final concentration within the calibration range.
-
For Vaginal Capsules: Take a quantity of the capsule contents equivalent to 10 mg of this compound Nitrate and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter the solution. Dilute the filtrate with methanol to achieve a concentration within the calibration range.[6]
-
5. Experimental Workflow
The overall workflow for the HPTLC analysis of this compound is depicted in the following diagram:
6. Method Validation
The developed HPTLC method should be validated as per ICH guidelines. The following parameters are typically assessed:
-
Linearity: The linearity of the method is evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.[6]
-
Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. This is expressed as the relative standard deviation (%RSD) of the measurements.[6]
-
Accuracy: The accuracy of the method is assessed by recovery studies. A known amount of the standard drug is added to a pre-analyzed sample solution, and the recovery percentage is calculated.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[6]
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the experimental parameters (e.g., mobile phase composition, development time) and observing the effect on the results.
7. Data Presentation
The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison.
Table 1: Linearity Data for this compound
| Concentration (ng/band) | Mean Peak Area |
| 100 | Value |
| 200 | Value |
| 300 | Value |
| 400 | Value |
| 500 | Value |
| 600 | Value |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision Data for this compound
| Concentration (ng/band) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 200 | Value | Value |
| 400 | Value | Value |
| 600 | Value | Value |
Table 3: Accuracy (Recovery) Data for this compound
| Amount Added (%) | Amount Found (ng) | % Recovery |
| 80 | Value | Value |
| 100 | Value | Value |
| 120 | Value | Value |
Table 4: LOD and LOQ for this compound
| Parameter | Value (ng/band) |
| LOD | Value |
| LOQ | Value |
Disclaimer: This application note and protocol are provided as a general guideline. The described method is based on established HPTLC principles for similar antifungal agents. It is essential to perform in-house method development and validation to ensure the suitability of the method for a specific application and sample matrix.
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel HPTLC method for determination of imidazole antifungal drug fenticonazole: Exploring hydrotropy - Int J Pharm Chem Anal [ijpca.org]
Cell-Based Assays to Determine Butoconazole Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoconazole is an imidazole (B134444) antifungal agent primarily used for the topical treatment of vulvovaginal candidiasis.[1] Its antifungal activity stems from the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane integrity, leading to fungal cell death.[2] While this compound exhibits selectivity for fungal cells, which utilize ergosterol, over mammalian cells that contain cholesterol in their membranes, it is crucial to evaluate its potential cytotoxicity on human cells. This is particularly important in the context of drug development and safety assessment.
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound on mammalian cells. The assays described herein measure different parameters of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Principle of Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. The following assays are detailed in this document:
-
MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of metabolically active cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.
-
Apoptosis Assays (Annexin V & Propidium Iodide): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Data Presentation: Cytotoxicity of Azole Antifungals
While specific IC50 values for this compound on a wide range of mammalian cell lines are not extensively available in the public domain, the following table summarizes the reported cytotoxic effects of other structurally related azole antifungals. This data provides a valuable comparative context for researchers investigating this compound's cytotoxicity.
| Antifungal Agent | Cell Line | Assay | IC50 / IC90 | Reference |
| Ketoconazole (B1673606) | HT29-S-B6 (colon cancer) | [3H]thymidine incorporation | ~2.5 µM (IC50) | [3] |
| Ketoconazole | MDA-MB-231 (breast cancer) | [3H]thymidine incorporation | ~13 µM (IC50) | [3] |
| Ketoconazole | Evsa-T (breast cancer) | [3H]thymidine incorporation | ~2 µM (IC50) | [3] |
| Ketoconazole | MCF-7 (breast cancer) | Colony-growth | 7.25 µg/ml (IC90) | [4] |
| Ketoconazole | T 47 D (breast cancer) | Colony-growth | 9.0 µg/ml (IC90) | [4] |
| Ketoconazole | MiaPaCa (pancreatic carcinoma) | Colony-growth | 10.0 µg/ml (IC90) | [4] |
| Ketoconazole | COLO 357 (pancreatic carcinoma) | Colony-growth | 9.5 µg/ml (IC90) | [4] |
| Ketoconazole | HCT 8 (colonic adenocarcinoma) | Colony-growth | 27.1 µg/ml (IC90) | [4] |
| Ketoconazole | DU 145 (prostatic cancer) | Colony-growth | 40.0 µg/ml (IC90) | [4] |
| Sertaconazole | HeLa (cervical cancer) | Proliferation | 38 µM (IC50) | [5] |
| Econazole | HeLa (cervical cancer) | Proliferation | 28 µM (IC50) | [5] |
| Miconazole | HeLa (cervical cancer) | Proliferation | 98 µM (IC50) | [5] |
| Clotrimazole | Human granulocyte-macrophage progenitor cells | Colony formation | 2.58 mg/L (IC50) | [6] |
| Itraconazole | Human granulocyte-macrophage progenitor cells | Colony formation | 0.553 mg/L (IC50) | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate mammalian cell lines for testing (e.g., HeLa for cervical cancer, HepG2 for liver toxicity, MCF-7 for breast cancer, or a non-cancerous cell line like HEK293).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).
MTT Assay Protocol
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
LDH Cytotoxicity Assay Protocol
This protocol is designed for use with commercially available LDH cytotoxicity assay kits.
Materials:
-
96-well tissue culture plates
-
Selected mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing lysis solution and reaction mixture)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution provided in the kit), and vehicle control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from the experimental and maximum release values.
Annexin V/Propidium Iodide Apoptosis Assay Protocol
This protocol is for flow cytometry analysis of apoptosis.
Materials:
-
Flow cytometry tubes
-
Selected mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (typically provided in apoptosis detection kits)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at various concentrations for the desired time. Include untreated and vehicle controls.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached and adherent cells.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Use appropriate compensation settings for the fluorochromes used.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in fungal cells.
Caption: General workflow for MTT and LDH cytotoxicity assays.
Caption: Potential apoptotic signaling pathway induced by azole antifungals.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for assessing the cytotoxic potential of this compound. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, and the induction of apoptosis, researchers can gain a comprehensive understanding of the compound's effects on mammalian cells. The provided protocols offer detailed guidance for conducting these assays, and the comparative data on other azole antifungals serves as a valuable reference. This information is essential for the continued development and safe application of this compound and other antifungal agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ketoconazole on the proliferation and cell cycle of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of ketoconazole in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sertaconazole induced toxicity in HeLa cells through mitotic arrest and inhibition of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methods for Studying Butoconazole Resistance in Candida Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butoconazole (B1668104) is an imidazole (B134444) antifungal agent that, like other azoles, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane and is essential for maintaining membrane integrity and function.[1] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately resulting in the inhibition of fungal growth or cell death.[1] However, the emergence of resistance to this compound in Candida species poses a significant clinical challenge. This document provides detailed methodologies for studying the mechanisms of this compound resistance in Candida species.
Key Mechanisms of Azole Resistance in Candida
Resistance to azole antifungals, including this compound, in Candida species is a multifactorial phenomenon. The primary mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its affinity for azole drugs.[2][3]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring a higher drug concentration for inhibition.[1][4][5]
-
Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) results in the active efflux of azole drugs from the fungal cell.[6][7][8][9]
-
Biofilm Formation: Candida species can form biofilms, which are structured communities of cells embedded in a self-produced extracellular matrix.[10][11] Biofilms exhibit increased resistance to antifungal agents due to factors such as reduced drug penetration and the presence of persister cells.[10][11][12]
-
Alterations in Signaling Pathways: Various signaling pathways, including the Ras/cAMP/PKA, calcineurin, HOG, and TOR pathways, play a role in stress responses and can contribute to the development of antifungal drug resistance.[13][14][15][16]
Data Presentation: Antifungal Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. MIC values for this compound against various Candida species can be determined using standardized broth microdilution methods.
Table 1: Example MIC Data for this compound against Candida Species
| Candida Species | This compound MIC Range (µg/mL) | Interpretation (Research Use Only) |
| C. albicans | 0.03 - 2 | Susceptible-dose dependent |
| C. glabrata | 0.125 - 8 | Intermediate |
| C. tropicalis | 0.06 - 4 | Susceptible-dose dependent |
| C. parapsilosis | 0.03 - 1 | Susceptible |
| C. krusei | 0.25 - 16 | Resistant |
Note: There are currently no established CLSI or EUCAST clinical breakpoints specific for this compound nitrate (B79036). Results should be interpreted in a research context, for example, by comparing the MICs of different isolates.[1]
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[17]
1. Preparation of this compound Stock Solution: a. Obtain this compound nitrate powder. b. Prepare a stock solution of 1600 µg/mL by dissolving the powder in dimethyl sulfoxide (B87167) (DMSO).[1] c. Store the stock solution at -20°C or lower.[1]
2. Preparation of Microdilution Plates: a. Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.03 µg/mL to 16 µg/mL in the microdilution wells.[1] b. The final volume in each well after inoculation should be 200 µL (100 µL of drug dilution and 100 µL of inoculum).[1]
3. Inoculum Preparation: a. Subculture the Candida isolate onto a potato dextrose agar (B569324) plate and incubate at 35°C for 24 to 48 hours to ensure purity and viability.[1] b. Prepare a yeast suspension in sterile saline (0.85%) from a 24-hour culture.[1] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[1] d. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.[1]
4. Inoculation and Incubation: a. Inoculate each well of the microdilution plate with 100 µL of the standardized inoculum.[1] b. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).[1] c. Incubate the plates at 35°C for 24 to 48 hours.[1]
5. Reading and Interpretation of Results: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the drug-free growth control.[1] b. Reading can be done visually or with a spectrophotometer at 530 nm.[1]
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to quantify the expression levels of genes associated with this compound resistance, such as ERG11, CDR1, CDR2, and MDR1.
1. RNA Extraction: a. Grow Candida isolates to mid-log phase in a suitable broth medium (e.g., YPD) with and without sub-inhibitory concentrations of this compound. b. Harvest the cells by centrifugation. c. Extract total RNA using a commercial RNA extraction kit or standard methods such as hot phenol-chloroform extraction.
2. cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Real-Time qPCR: a. Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (ERG11, CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1), and a suitable qPCR master mix (e.g., SYBR Green). b. Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 3: ERG11 Gene Sequencing for Mutation Analysis
This protocol is for identifying point mutations in the ERG11 gene.
1. Genomic DNA Extraction: a. Grow Candida isolates overnight in a suitable broth medium. b. Harvest the cells and extract genomic DNA using a commercial kit or standard methods.
2. PCR Amplification of ERG11: a. Design primers to amplify the entire coding sequence of the ERG11 gene. b. Perform PCR using the extracted genomic DNA as a template. c. Verify the PCR product by agarose (B213101) gel electrophoresis.
3. DNA Sequencing: a. Purify the PCR product. b. Sequence the purified PCR product using Sanger sequencing. c. Analyze the sequencing results and compare them to the wild-type ERG11 sequence to identify any mutations.[2]
Protocol 4: Biofilm Formation Assay
This protocol uses the crystal violet staining method to quantify biofilm formation.[18]
1. Biofilm Formation: a. Prepare a standardized yeast suspension as described in the broth microdilution protocol. b. Add the suspension to the wells of a 96-well microtiter plate. c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
2. Staining: a. Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. b. Add crystal violet solution to each well and incubate at room temperature. c. Wash the wells with PBS to remove excess stain.
3. Quantification: a. Add a destaining solution (e.g., ethanol (B145695) or acetic acid) to each well to solubilize the crystal violet. b. Measure the absorbance of the destaining solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Signaling Pathways in this compound Resistance
The development of this compound resistance can be influenced by complex signaling networks within the Candida cell. Understanding these pathways can provide insights into novel therapeutic targets.
This diagram illustrates how external stressors like this compound can activate various signaling pathways, leading to the activation of different resistance mechanisms. For example, the Ras/cAMP/PKA and TOR pathways are known to be involved in the regulation of biofilm formation.[13][16] The MAPK and calcineurin pathways are crucial for managing cellular stress, which can also contribute to drug resistance.[13][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efflux pump-mediated resistance to antifungal compounds can be prevented by conjugation with triphenylphosphonium cation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Biofilm of Candida albicans: formation, regulation and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Drug Resistance and Biofilm Formation in Candida Species of Vaginal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Butoconazole Solubility Issues in Aqueous Solutions
Welcome to the technical support center for butoconazole (B1668104). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's low aqueous solubility?
A1: this compound is a lipophilic molecule with a high logP value, indicating its preference for non-aqueous environments. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability. Its molecular structure contributes to its poor water solubility, making it challenging to dissolve in aqueous buffers and media for in vitro and in vivo studies.
Q2: Why is enhancing the aqueous solubility of this compound important for research?
A2: Enhancing the aqueous solubility of this compound is crucial for several reasons. Firstly, for in vitro experiments such as antifungal susceptibility testing, the drug must be dissolved in the aqueous culture medium to accurately determine its efficacy. Secondly, for in vivo studies, improved solubility can lead to enhanced bioavailability, ensuring that a sufficient concentration of the drug reaches the target site to exert its therapeutic effect. Finally, in formulation development, achieving adequate solubility is essential for creating stable and effective dosage forms.
Q3: What are the main strategies to improve the aqueous solubility of this compound?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, surfactants, complexation with cyclodextrins, formulation into solid dispersions, and encapsulation into nanoparticles. The choice of method depends on the specific requirements of the experiment or formulation, such as the desired concentration, the biological system being used, and the route of administration.
Troubleshooting Guides
Co-solvents and Surfactants
Q: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A: This is a common issue known as "crashing out" and occurs due to the drastic change in solvent polarity. To address this, consider the following:
-
Use a multi-component solvent system: Instead of a simple DMSO stock, prepare a stock solution in a mixture of solvents that is more compatible with your aqueous medium. A commonly used system is a combination of DMSO, PEG 300, and a surfactant like Tween-80, which is then diluted with saline or buffer.
-
Optimize the dilution process: Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously to facilitate rapid dispersion and minimize localized high concentrations of the drug.
-
Lower the final concentration: If possible, reducing the final concentration of this compound in the aqueous medium may prevent it from exceeding its solubility limit.
Q: I am using Tween 80 to dissolve this compound, but the dissolution rate is still slow. What can I do?
A: While Tween 80 can enhance solubility, several factors can influence the dissolution rate:
-
Ensure you are above the Critical Micelle Concentration (CMC): Surfactants like Tween 80 form micelles that encapsulate the drug, and this primarily occurs at concentrations above the CMC. Ensure your Tween 80 concentration is sufficient.
-
Apply gentle heat and agitation: Heating the solution slightly (e.g., to 37-40°C) and using a magnetic stirrer can increase the kinetic energy and facilitate the dissolution process.
-
Consider a combination approach: Combining Tween 80 with a co-solvent like ethanol (B145695) or PEG 300 can have a synergistic effect on solubility.
Cyclodextrin Complexation
Q: I am preparing a this compound-cyclodextrin complex using the kneading method, but the resulting powder has a low drug content. What could be the reason?
A: Low drug content in kneaded complexes can result from several factors:
-
Inadequate kneading: The kneading process must be thorough to ensure intimate contact between the drug and the cyclodextrin, facilitating the formation of the inclusion complex. The mixture should be kneaded until a homogenous paste is formed.
-
Incorrect solvent ratio: The amount of solvent used for kneading is critical. Too little solvent may not be sufficient to form a paste, while too much can dissolve the components and hinder complex formation. The ideal consistency is a thick, uniform paste.
-
Improper drying: After kneading, the paste must be dried thoroughly to remove the solvent. Incomplete drying can lead to a higher weight of the final product, thus giving a false impression of low drug content.
Q: My this compound-cyclodextrin complex shows poor solubility enhancement. How can I improve this?
A: The degree of solubility enhancement depends on the efficiency of complex formation. Consider the following:
-
Choice of cyclodextrin: Different cyclodextrins and their derivatives (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have different cavity sizes and affinities for guest molecules. It may be beneficial to screen different cyclodextrins to find the one that forms the most stable complex with this compound.
-
Method of preparation: Different preparation methods (kneading, co-evaporation, freeze-drying) can yield complexes with varying degrees of amorphousness and, consequently, different solubility profiles. Freeze-drying and spray-drying often produce more amorphous complexes with higher solubility enhancement compared to physical mixtures or kneading.
-
Molar ratio: The stoichiometry of the drug-cyclodextrin complex is important. Performing a phase solubility study is recommended to determine the optimal molar ratio for maximum solubility enhancement.
Solid Dispersions
Q: I prepared a solid dispersion of this compound, but it recrystallized over time. How can I prevent this?
A: Recrystallization is a common stability issue with solid dispersions, which are thermodynamically unstable amorphous systems. To mitigate this:
-
Polymer selection: The choice of polymer is crucial for stabilizing the amorphous drug. Polymers with a high glass transition temperature (Tg) and strong interactions (e.g., hydrogen bonding) with the drug can inhibit recrystallization.
-
Drug loading: High drug loading can increase the tendency for recrystallization. It is important to determine the saturation solubility of the drug in the polymer to avoid supersaturation in the solid state.
-
Storage conditions: Store the solid dispersion in a cool, dry place, as elevated temperature and humidity can promote recrystallization.
Q: The dissolution rate of my this compound solid dispersion is not as high as expected. What could be the issue?
A: Several factors can affect the dissolution rate of a solid dispersion:
-
Incomplete amorphization: If the drug is not completely converted to its amorphous form during the preparation of the solid dispersion, the dissolution rate will be compromised. This can be checked using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Particle size of the solid dispersion: Grinding the solid dispersion into a fine powder can increase the surface area and improve the dissolution rate.
-
Wettability: The polymer used should be highly water-soluble to ensure rapid dissolution of the carrier and release of the drug.
Nanoparticles
Q: I am preparing this compound-loaded chitosan (B1678972) nanoparticles, but the particle size is too large and the polydispersity index (PDI) is high. How can I optimize this?
A: Large particle size and high PDI in nanoparticle formulations can be due to several factors in the ionic gelation method:
-
Stirring speed: The speed of stirring during the addition of the cross-linking agent (e.g., sodium tripolyphosphate, TPP) is critical. Higher stirring speeds generally lead to smaller and more uniform nanoparticles.
-
Concentration of chitosan and TPP: The concentrations of both the polymer and the cross-linker can affect particle size. It is advisable to optimize these concentrations through a design of experiments (DoE) approach.
-
Rate of addition of TPP: Adding the TPP solution dropwise and at a slow, controlled rate allows for more uniform nanoparticle formation.
Q: The entrapment efficiency of this compound in my solid lipid nanoparticles (SLNs) is low. What are the possible reasons?
A: Low entrapment efficiency in SLNs can be attributed to:
-
Drug partitioning into the external phase: During the homogenization process, the drug may partition into the aqueous phase, especially if it has some aqueous solubility or if the homogenization time is prolonged.
-
Lipid matrix selection: The solubility of the drug in the molten lipid is a key factor. Selecting a lipid in which this compound has high solubility will improve entrapment efficiency.
-
Cooling rate: Rapid cooling of the nanoemulsion can lead to the formation of less perfect crystals in the lipid matrix, which can better accommodate the drug molecules and reduce drug expulsion.
Quantitative Data Presentation
Table 1: Solubility of this compound Nitrate (B79036) in Various Solvents
| Solvent | Solubility Description | Approximate Solubility (mg/mL) |
| Water | Practically Insoluble | < 0.1 |
| DMSO | Soluble | ≥ 30 |
| DMF | Soluble | 30 |
| Methanol (B129727) | Sparingly Soluble | - |
| Ethanol | Slightly Soluble | 0.1 |
Table 2: Examples of Multi-Component Solvent Systems for this compound Nitrate
| Composition | Target Concentration (mg/mL) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 |
Table 3: Reported Solubility Enhancement of Azole Antifungals with Different Techniques (Illustrative Data)
| Drug | Technique | Carrier/System | Fold Increase in Solubility |
| Ketoconazole | Cyclodextrin Complexation | Randomly methylated β-cyclodextrin | Up to 17,000 |
| Ketoconazole | Solid Dispersion | PEG-6000 | ~7.3 |
| Itraconazole | Solid Dispersion | HPMC 2910 (ASES method) | ~610 |
| Posaconazole (B62084) | Cosolvency | PEG-400 | Significant increase |
Note: Data for ketoconazole, itraconazole, and posaconazole are provided as illustrative examples due to the limited availability of direct quantitative data for this compound with these specific techniques.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
Materials:
-
This compound nitrate
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve 0.1% (w/v) chitosan in a 1% (v/v) aqueous solution of acetic acid. Stir overnight at room temperature to ensure complete dissolution.
-
Drug Incorporation: Disperse the desired amount of this compound nitrate into the chitosan solution and stir for 1 hour.
-
TPP Solution Preparation: Prepare a 0.1% (w/v) aqueous solution of TPP.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-butoconazole solution under constant magnetic stirring at room temperature. The formation of an opalescent suspension indicates nanoparticle formation.
-
Stabilization: Continue stirring for an additional 30 minutes to allow for complete nanoparticle formation and stabilization.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice.
-
Storage: The purified nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound nitrate
-
Soluplus® (or another suitable polymer like PVP K30 or PEG 6000)
-
Methanol (or another suitable volatile solvent)
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound nitrate and Soluplus® (e.g., 1:5 w/w) in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size and store it in a desiccator.
Protocol 3: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
This compound nitrate
-
β-Cyclodextrin
-
Ethanol-water mixture (e.g., 1:1 v/v)
Procedure:
-
Mixing: Place a 1:1 molar ratio of this compound nitrate and β-cyclodextrin in a mortar.
-
Kneading: Add a small amount of the ethanol-water mixture to the powder and knead thoroughly with a pestle for 30-45 minutes to form a homogeneous paste. Add more solvent if necessary to maintain a suitable consistency.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine powder.
-
Storage: Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8) and an organic solvent (e.g., acetonitrile) in an appropriate ratio (e.g., 45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 220-230 nm).
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound nitrate in a suitable solvent (e.g., methanol or mobile phase) and then prepare a series of working standard solutions of known concentrations by serial dilution.
-
Sample Preparation: Dissolve the this compound-containing sample (e.g., from a dissolution study) in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualization
Caption: Mechanism of action of this compound, inhibiting the ergosterol biosynthesis pathway.
Caption: Experimental workflows for different this compound solubilization techniques.
Caption: Troubleshooting logic for this compound precipitation upon dilution.
Troubleshooting poor reproducibility in Butoconazole in-vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butoconazole in-vitro assays. Our goal is to help you achieve more reproducible and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound in-vitro assays, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound?
A1: High variability in MIC results is a common issue in antifungal susceptibility testing. Several factors can contribute to this problem:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure you are strictly adhering to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27, for preparing your fungal suspension to match a 0.5 McFarland standard.
-
pH of Media: The pH of your culture medium can significantly impact the activity of this compound. Standard protocols recommend using RPMI 1640 medium buffered to a pH of 7.0 with MOPS buffer.[1] Deviations from this can alter the drug's effectiveness and lead to inconsistent MIC values.
-
Incubation Time: Azole antifungals, including this compound, can exhibit a "trailing growth" phenomenon, where reduced but persistent growth is observed at concentrations above the MIC, especially with longer incubation times (e.g., 48 hours). This can make endpoint determination subjective. For Candida species, a 24-hour incubation period is generally recommended to minimize this effect.
-
Reading Method: Subjectivity in visual reading of MIC endpoints can introduce variability. Using a spectrophotometer to measure optical density and defining the MIC as a specific percentage of growth inhibition (e.g., ≥50%) compared to the drug-free control can improve consistency.[1]
Q2: My MIC values for this compound are consistently higher than expected from the literature.
A2: Higher than expected MIC values could indicate several potential issues:
-
Drug Insolubility or Degradation: this compound nitrate (B79036) is sparingly soluble in water. Ensure your stock solution, typically prepared in dimethyl sulfoxide (B87167) (DMSO), is fully dissolved. Precipitation of the drug in the assay wells will lead to a lower effective concentration. Additionally, improper storage of the stock solution can lead to degradation. It is recommended to prepare fresh stock solutions and store them at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
pH of the Medium is Too Acidic: The antifungal activity of imidazole (B134444) derivatives like this compound can be reduced at an acidic pH. Verify the pH of your medium to ensure it is at the recommended neutral pH of 7.0.
-
Resistant Fungal Isolate: The fungal isolate you are testing may have intrinsic or acquired resistance to azole antifungals. It is advisable to include quality control strains with known MIC ranges to verify your assay's performance.
-
High Inoculum Density: An inoculum concentration that is too high can overwhelm the antifungal agent, leading to higher apparent MICs. Double-check your inoculum preparation and dilution steps.
Q3: I am not observing a clear zone of inhibition in my disk diffusion assay with this compound.
A3: The absence of a clear zone of inhibition in a disk diffusion assay can be due to several factors:
-
Resistant Organism: The test organism may be resistant to this compound. This can be confirmed using a broth microdilution MIC assay.
-
Inappropriate Incubation Time: Ensure the incubation time is sufficient for both fungal growth and drug diffusion through the agar (B569324), typically 18-24 hours.
-
Low Drug Concentration: Verify the concentration of the this compound solution used to impregnate the disk.
-
Improper Inoculum Preparation: A lawn of fungal growth that is too dense can obscure the zone of inhibition. Ensure your inoculum is prepared to the correct turbidity standard.
Q4: What is "trailing growth" and how can I minimize its impact on my this compound assays?
A4: Trailing growth, also known as the "trailing effect," is characterized by the persistent, albeit reduced, growth of a fungal isolate at drug concentrations above the MIC. This phenomenon is frequently observed with azole antifungals. To minimize its impact:
-
Adhere to a 24-hour Incubation Period: For Candida species, reading the MIC at 24 hours is the most effective way to reduce the trailing effect.
-
Use a Standardized Reading Method: Instead of relying solely on visual assessment of complete growth inhibition, define the MIC as the lowest concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control. This can be more accurately determined using a spectrophotometer.
Quantitative Data Summary
The following table summarizes the in-vitro activity of this compound against various Candida species, as reported in the literature. Note that MIC values can vary between studies due to differences in methodology and the specific isolates tested.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.007 - >128 | - | 0.01 | [2] |
| Candida glabrata | 0.007 - >128 | - | 0.01 | [2] |
| Candida tropicalis | 0.007 - >128 | - | 0.01 | [2] |
| Candida krusei | - | High | High | [3] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively. Dashes indicate that specific data was not available in the cited sources.
Experimental Protocols
Broth Microdilution Susceptibility Testing for this compound (Adapted from CLSI M27 Guidelines)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound nitrate at 1600 µg/mL in 100% dimethyl sulfoxide (DMSO).
-
Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
2. Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well microtiter plate.
-
The final concentrations in the wells should typically range from 0.03 µg/mL to 16 µg/mL.
-
The final volume in each well after adding the inoculum will be 200 µL (100 µL of drug dilution + 100 µL of inoculum).
3. Inoculum Preparation:
-
Subculture the Candida isolate on a Sabouraud dextrose agar plate and incubate at 35°C for 24 hours to ensure viability and purity.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum) on each plate.
-
Incubate the plate at 35°C for 24 hours.
5. Endpoint Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
Visualizations
This compound Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Caption: this compound inhibits Lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Experimental Workflow for this compound Broth Microdilution Assay
Caption: Standard workflow for a this compound broth microdilution susceptibility assay.
References
Technical Support Center: Butoconazole LC-MS/MS Analysis & Matrix Effects
Welcome to the technical support center for the LC-MS/MS analysis of Butoconazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3][4] This phenomenon can lead to ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification.[1][2][5][6] In the analysis of this compound from biological matrices like human plasma, endogenous components such as phospholipids, proteins, and salts are common sources of matrix effects.[3]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Significant ion suppression for this compound can stem from several sources:
-
Co-eluting Matrix Components: Endogenous substances from the biological matrix, such as phospholipids, can co-elute with this compound and compete for ionization in the MS source.[3][7]
-
Poor Sample Preparation: Inefficient removal of matrix components during sample preparation is a primary cause of ion suppression.[5][8] Protein precipitation alone is often insufficient for removing phospholipids, which are major contributors to matrix effects.[9][10]
-
Chromatographic Conditions: An LC method that does not adequately separate this compound from matrix interferences will lead to co-elution and subsequent ion suppression.[5]
-
High Analyte Concentration: While less common, at very high concentrations, the analyte itself or its metabolites can cause self-suppression.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method.[3] This involves comparing the peak area of this compound in a solution prepared in a clean solvent (A) to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration (B).
The Matrix Factor (MF) is calculated as: MF = B / A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The Internal Standard (IS) normalized MF should be close to 1.0 to ensure the IS effectively compensates for the matrix effect.[3] A study on this compound in human plasma showed a matrix enhancement, with a matrix effect of 110.67 ± 2.57 for this compound and 112.02 ± 2.77 for the internal standard.[11]
Troubleshooting Guides
Issue: Poor reproducibility and accuracy in this compound quantification.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Significant Matrix Effect | Evaluate the extent of ion suppression or enhancement. | Perform a quantitative matrix effect experiment by comparing the response of this compound in neat solvent versus post-spiked matrix extract.[3] |
| Inadequate Sample Cleanup | The current sample preparation method is not sufficiently removing interfering matrix components. | Implement a more rigorous sample preparation technique. Consider solid-phase extraction (SPE), particularly methods designed for phospholipid removal.[9][10][12] A validated method for this compound utilized liquid-liquid extraction with tert-butyl methyl ether.[7] |
| Unsuitable Internal Standard | The internal standard (IS) is not co-eluting with this compound or is not experiencing the same degree of matrix effect. | Use a stable isotope-labeled (SIL) internal standard for this compound.[5][13][14] A SIL-IS is the most effective way to compensate for matrix effects as it has nearly identical physicochemical properties to the analyte.[13] |
| Chromatographic Co-elution | The LC method is not separating this compound from interfering matrix components. | Optimize the chromatographic conditions. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry to improve separation.[5] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Methodology:
-
Setup: A tee-piece is used to introduce a constant flow of a standard solution of this compound into the LC eluent stream after the analytical column and before the mass spectrometer ion source.[15][16]
-
Infusion: Infuse a solution of this compound at a constant, low flow rate to obtain a stable baseline signal.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the this compound signal. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[5][17] The retention time of this compound should be compared to these regions to assess the potential for matrix effects.
Diagram of Post-Column Infusion Setup
Caption: Workflow for post-column infusion experiment.
Protocol 2: Quantitative Analysis and Correction using the Standard Addition Method
The standard addition method is a reliable technique to compensate for matrix effects, especially when a suitable internal standard is not available or when the matrix composition is highly variable.[5][18][19]
Methodology:
-
Sample Aliquots: Divide the unknown sample into at least three aliquots.
-
Spiking: Leave one aliquot as is. To the other aliquots, add known, increasing amounts of a this compound standard.
-
Analysis: Analyze all aliquots using the LC-MS/MS method and measure the instrument response for this compound.
-
Calibration Curve: Plot the instrument response versus the concentration of the added this compound standard.
-
Quantification: The absolute concentration of this compound in the original sample is determined by extrapolating the linear regression line to the x-axis (where the response is zero). The absolute value of the x-intercept is the concentration in the original sample.[5]
Diagram of Standard Addition Method Workflow
Caption: Standard addition method for quantification.
Data Presentation
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Optimized Sample Preparation (e.g., Phospholipid Removal SPE) | Removes interfering matrix components prior to LC-MS/MS analysis.[9][12] | Reduces ion suppression/enhancement, improves method robustness.[9] | Can be more time-consuming and costly than simple protein precipitation.[10] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[5][13] | Considered the "gold standard" for compensating for matrix effects.[5] | Can be expensive and may not be commercially available for all analytes.[5] |
| Standard Addition Method | A calibration curve is generated within each sample matrix, inherently correcting for matrix effects.[5][19] | Highly accurate for complex or variable matrices; does not require a blank matrix.[5] | Labor-intensive and requires more sample volume; not practical for high-throughput analysis.[20] |
| Chromatographic Separation | Modifying LC conditions to separate the analyte from co-eluting interferences.[5] | Can be a simple and effective solution if separation is achievable. | Can be time-consuming to develop and may not be possible for all interferences.[5] |
This technical support guide provides a starting point for addressing matrix effects in the LC-MS/MS analysis of this compound. For further assistance, please consult the referenced literature or contact your instrument manufacturer's technical support.
References
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 18. Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Butoconazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Butoconazole. Our aim is to equip researchers with the knowledge to improve reaction yields and obtain high-purity this compound nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound nitrate?
A1: The synthesis of this compound nitrate is a multi-step process that typically begins with the formation of a key chlorohydrin intermediate, followed by the introduction of the imidazole (B134444) ring, conversion of the alcohol to a leaving group, substitution with the dichlorothiophenol moiety, and finally, salt formation with nitric acid.[1]
Q2: What are some of the known impurities that can arise during this compound synthesis?
A2: Several process-related impurities have been identified, including:
-
1-Chloro-4-(4-chlorophenyl)butan-2-ol (a precursor)[2]
-
(E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene[2]
-
1,2-bis(2,6-Dichlorophenyl)disulfane (a potential byproduct from the thiophenol reagent)[2]
-
1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole (the chloro-intermediate)[1][2]
-
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol (this compound Impurity 2)[3][4]
-
(5-(4-chlorophenyl)pent-1-en-3-yl)(2,6-dichlorophenyl)sulfane (this compound Impurity 8)[5][6]
Troubleshooting Guides
Problem 1: Low yield in the synthesis of the intermediate 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole (Step 2).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of imidazole. | - Ensure the sodium hydride is fresh and has not been deactivated by moisture. - Use anhydrous DMF as the solvent. - Allow sufficient reaction time for the formation of the sodium salt of imidazole before adding the chloro-alcohol precursor. |
| Side reactions of the chloro-alcohol precursor. | - Add the 1-chloro-4-(4-chlorophenyl)-2-butanol (B1590026) solution slowly to the reaction mixture to maintain temperature control and minimize side reactions. |
| Suboptimal reaction temperature. | - Maintain the reaction temperature between 50-70°C. Lower temperatures may lead to a sluggish reaction, while higher temperatures can promote side product formation. |
| Inefficient purification. | - During work-up, quench the reaction with ice water to precipitate the crude product. - Recrystallize the crude product from a suitable solvent like ethyl acetate (B1210297) to remove impurities. The use of activated carbon during recrystallization can help remove colored impurities. |
Problem 2: Low yield or formation of byproducts during the chlorination of 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole with thionyl chloride (Step 3).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the starting material or product. | - Thionyl chloride is a harsh reagent. Ensure the reaction is performed at a controlled temperature, typically between 30-40°C, to avoid degradation.[7] - Use of a solvent like 1,2-dichloroethane (B1671644) can help to moderate the reaction.[7] |
| Incomplete reaction. | - Use a slight excess of thionyl chloride (e.g., 1.1 equivalents) to ensure complete conversion of the alcohol. - Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Formation of colored impurities. | - The reaction with thionyl chloride can sometimes lead to colored byproducts. Purification of the resulting chloro-intermediate by column chromatography or recrystallization may be necessary. |
Problem 3: Inefficient substitution of the chloro group with 2,6-dichlorothiophenol (B1293878) (Step 4).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low nucleophilicity of the thiophenol. | - The reaction is typically carried out in the presence of a base to deprotonate the thiophenol and increase its nucleophilicity. Sodium hydroxide (B78521) in a solvent like methanol (B129727) is a common choice. |
| Oxidation of the thiophenol. | - 2,6-dichlorothiophenol can be susceptible to oxidation, leading to the formation of disulfides (e.g., 1,2-bis(2,6-Dichlorophenyl)disulfane).[2] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction conditions. | - The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the optimal temperature and time. |
Problem 4: Poor quality or low yield of this compound nitrate during final salt formation and purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete precipitation of the nitrate salt. | - Ensure the correct stoichiometry of nitric acid is used. - The choice of solvent is critical. A solvent system where the nitrate salt is poorly soluble is required. |
| Oiling out during recrystallization. | - This occurs when the solute is not sufficiently soluble in the hot solvent. Reheat the solution and add a small amount of a co-solvent in which the compound is more soluble. - Cool the solution slowly to promote crystal formation rather than precipitation of an oil. |
| Low purity after recrystallization. | - If the product is still impure after one recrystallization, a second recrystallization may be necessary. - Consider using a different solvent system. A mixture of methanol and methyl isobutyl ketone has been reported to be effective for the recrystallization of this compound nitrate. |
Experimental Protocols
Synthesis of 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole
-
Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of imidazole in anhydrous DMF to the sodium hydride suspension.
-
After the addition is complete, heat the mixture to approximately 60°C and stir for 60 minutes to ensure complete formation of the sodium salt of imidazole.
-
Cool the reaction mixture.
-
Slowly add a solution of 1-chloro-4-(4-chlorophenyl)-2-butanol in DMF.
-
Heat the reaction mixture to 50-70°C and stir for 100-150 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and pour it into ice water with stirring.
-
Collect the precipitated crude product by filtration.
-
Wash the filter cake with water.
-
Purify the crude product by recrystallization from ethyl acetate, using activated carbon if necessary to remove colored impurities.
HPLC Method for Reaction Monitoring
A general reverse-phase HPLC method can be used to monitor the progress of the synthesis reactions.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 220 nm[8] |
| Injection Volume | 10 µL |
Note: The mobile phase composition and gradient may need to be optimized to achieve baseline separation of all components in the reaction mixture.
Data Presentation
While specific comparative yield data from a single source is limited in the public domain, the following table summarizes typical reaction conditions that have been reported to provide good yields. Researchers are encouraged to optimize these conditions for their specific laboratory setup.
| Reaction Step | Reactants | Solvent | Temperature | Typical Yield |
| Imidazole Alkylation | Imidazole, 1-chloro-4-(4-chlorophenyl)-2-butanol | DMF | 50-70°C | Good to High |
| Chlorination | 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole, Thionyl chloride | 1,2-Dichloroethane | 35-38°C | ~85%[7] |
| Thioether Formation | 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole, 2,6-Dichlorothiophenol | Methanol/Base | Reflux | Good |
| Nitrate Salt Formation | This compound base, Nitric Acid | Appropriate solvent | Room Temp. | High |
Visualizations
Caption: Synthetic pathway of this compound nitrate.
Caption: Troubleshooting workflow for low yield of the imidazole intermediate.
References
- 1. This compound Impurity 3|67085-12-5|Active Biopharma Corp [activebiopharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. hexonsynth.com [hexonsynth.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
Technical Support Center: Minimizing Off-target Effects of Butoconazole in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Butoconazole in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it achieve selectivity?
A1: this compound is an imidazole (B134444) antifungal agent.[1] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1] The selectivity of this compound for fungal cells over mammalian cells stems from the difference in the primary sterol in their respective cell membranes; fungi utilize ergosterol, while mammalian cells use cholesterol.[3]
Q2: What are the known or potential off-target effects of this compound in mammalian cell cultures?
A2: While this compound is selective for fungal CYP51, like other imidazole antifungals, it can interact with mammalian cytochrome P450 (CYP450) enzymes.[2] This lack of absolute specificity can lead to off-target effects.[2] The primary off-target concerns in mammalian cells include:
-
Inhibition of Mammalian CYP450 Enzymes: Imidazole compounds are known to interact with various mammalian CYP450 isoforms, which can interfere with the metabolism of other compounds in the culture medium and potentially disrupt normal cellular processes.[2]
-
Inhibition of Steroid Synthesis: At higher concentrations, imidazole antifungals like ketoconazole (B1673606) have been shown to inhibit steroidogenesis in mammalian cells by targeting CYP450 enzymes involved in hormone production.[4][5][6][7] This could be a concern in studies involving steroidogenic cell lines or experiments sensitive to hormonal signaling.
-
Cytotoxicity: Off-target interactions can lead to cytotoxicity, manifesting as reduced cell viability and proliferation. This is often dose-dependent.
-
Induction of Apoptosis: Some imidazole antifungals have been shown to induce apoptosis in mammalian cells, potentially through pathways involving p53 and PARP cleavage.[3]
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A3: A systematic approach is necessary to distinguish on-target from off-target effects. Key strategies include:
-
Dose-Response Analysis: Perform a dose-response study to determine the lowest effective concentration for the desired antifungal effect and to identify the concentration at which off-target effects (e.g., cytotoxicity) become apparent.
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Rescue Experiments: If this compound is hypothesized to affect a specific pathway, attempt to rescue the phenotype by adding a downstream component of that pathway.
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target within the cell at the concentrations used in your experiments.[8]
-
Gene Knockdown/Knockout: If the intended target of this compound in your experimental system is known, using siRNA or CRISPR-Cas9 to reduce the expression of this target should mimic the effect of the compound. If the phenotype persists in the absence of the target, it is likely an off-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cytotoxicity observed in mammalian control cell lines. | 1. The concentration of this compound is too high. 2. The specific cell line is highly sensitive to this compound. 3. The solvent used to dissolve this compound is toxic at the final concentration. | 1. Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the IC50 value and identify a non-toxic working concentration. 2. Test a range of lower concentrations or consider using a more resistant cell line if appropriate for the experimental goals. 3. Run a vehicle control (solvent without this compound) to assess solvent toxicity. Ensure the final solvent concentration is below the recommended limit for your cell line (typically <0.5% for DMSO). |
| Inconsistent or unexpected experimental results. | 1. Off-target effects are interfering with the cellular process being studied. 2. This compound is interacting with components in the cell culture medium. | 1. Refer to the strategies in FAQ Q3 to investigate potential off-target effects. Consider using a more selective compound if available. 2. Be aware of potential interactions with serum proteins or other medium components that could affect the bioavailability of this compound. |
| Observed phenotype does not align with the known mechanism of action. | 1. The phenotype is a result of an unknown off-target effect. 2. The experimental conditions are leading to artefactual results. | 1. Investigate potential off-target signaling pathways that might be affected by imidazole compounds (e.g., Protein Kinase C, apoptosis pathways).[3][9] 2. Carefully review and optimize all experimental parameters, including incubation times, cell density, and assay conditions. |
Data Presentation
Table 1: Cytotoxicity of Imidazole Antifungals in Mammalian Cell Lines (Illustrative Data)
Note: Specific IC50 values for this compound are not widely published. The following data for Ketoconazole, a structurally related imidazole, can be used as a reference point. It is strongly recommended to determine the IC50 for this compound in your specific cell line of interest.
| Compound | Cell Line | Assay Type | IC50 / IC90 | Reference |
| Ketoconazole | MCF-7 (Human Breast Cancer) | Clonogenic | IC90: 7.25 µg/mL | [10] |
| Ketoconazole | T-47D (Human Breast Cancer) | Clonogenic | IC90: 9.0 µg/mL | [10] |
| Ketoconazole | MiaPaCa (Human Pancreatic Carcinoma) | Clonogenic | IC90: 10.0 µg/mL | [10] |
| Ketoconazole | COLO 357 (Human Pancreatic Carcinoma) | Clonogenic | IC90: 9.5 µg/mL | [10] |
| Ketoconazole | HCT-8 (Human Colonic Adenocarcinoma) | Clonogenic | IC90: 27.1 µg/mL | [10] |
| Ketoconazole | DU-145 (Human Prostatic Cancer) | Clonogenic | IC90: 40.0 µg/mL | [10] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Appropriate mammalian cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Appropriate mammalian cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[13][14]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Visualizations
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketoconazole blocks adrenal steroid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ketoconazole on steroidogenic human granulosa-luteal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketoconazole inhibits multiple steroidogenic enzymes involved in androgen biosynthesis in the human ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid synthesis inhibition by ketoconazole: sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
Strategies to prevent Butoconazole degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the storage, handling, and stability of butoconazole (B1668104). The following information is intended to help you prevent degradation during your experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound nitrate (B79036) powder?
A1: For long-term stability, this compound nitrate powder should be stored at -20°C in a tightly sealed, light-resistant container.
Q2: How should I store solutions of this compound nitrate?
A2: The optimal storage temperature for this compound nitrate solutions depends on the solvent and the intended duration of storage. For maximum stability, stock solutions, particularly in DMSO, should be stored at -80°C.
Q3: What is the expected shelf-life of this compound nitrate under proper storage?
A3: When stored correctly, this compound nitrate is a stable compound. However, for optimal results in sensitive experiments, it is always recommended to use freshly prepared solutions.
Q4: Can I repeatedly freeze and thaw my this compound nitrate stock solution?
A4: It is not recommended to subject this compound nitrate stock solutions to multiple freeze-thaw cycles. To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Q5: Is this compound sensitive to light?
A5: Yes, this compound can be sensitive to light. It is crucial to store both the solid powder and solutions in light-resistant containers or protected from light to prevent photodegradation.
Q6: How does pH affect the stability and activity of this compound?
A6: The stability and antifungal activity of imidazole (B134444) derivatives like this compound can be significantly influenced by pH. This compound is known to degrade under acidic conditions.[1] Moreover, its antifungal activity may be reduced in an acidic environment.[2] Therefore, maintaining a neutral pH is generally recommended for optimal performance and stability in in-vitro assays, unless the experimental design specifically requires acidic conditions to mimic a physiological environment.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound has degraded, this guide will help you troubleshoot potential causes and find solutions.
| Observation | Potential Cause | Recommended Action |
| Reduced or no antifungal activity in your assay. | 1. Degradation due to improper storage: The compound may have been exposed to high temperatures, light, or excessive freeze-thaw cycles. 2. pH of the experimental medium: The antifungal activity of this compound can be lower at acidic pH.[2] 3. Precipitation of the compound: this compound has low aqueous solubility, and changes in solvent concentration or temperature could cause it to precipitate out of solution. | 1. Verify storage conditions: Ensure that the compound has been stored at the recommended temperature and protected from light. Prepare fresh solutions from a new stock if necessary. 2. Check and buffer the pH: Measure the pH of your experimental medium and adjust to a neutral pH if possible. Include pH controls in your experiment for comparison. 3. Visually inspect for precipitates: Check your solutions for any visible particles. If precipitation is suspected, you may need to adjust the solvent system or sonicate the solution. |
| Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, UPLC). | 1. Hydrolytic degradation: this compound is susceptible to degradation in acidic and alkaline aqueous solutions.[1][2] 2. Oxidative degradation: The compound may have been exposed to oxidizing agents or conditions.[1][2] 3. Photodegradation: Exposure to UV or ambient light can cause degradation. 4. Thermal degradation: High temperatures can accelerate the degradation of the compound. | 1. Control the pH of your solutions: Use buffered solutions where possible and avoid prolonged exposure to strongly acidic or basic conditions. 2. Use high-purity solvents and degas them: To minimize oxidative degradation, use freshly opened, high-purity solvents and consider degassing them before use. 3. Protect from light: Conduct experiments under amber or low-light conditions and use light-resistant containers for storage. 4. Avoid high temperatures: Do not expose this compound solutions to high temperatures for extended periods. |
| Discoloration or change in the physical appearance of the powder or solution. | Significant degradation: This is a strong indicator of extensive chemical degradation. | Discard the material: Do not use the compound for experimental purposes as the results will not be reliable. Obtain a fresh, uncompromised batch of this compound. |
Strategies to Prevent Degradation
Proactive measures are key to maintaining the integrity of your this compound samples.
Storage Recommendations
| Form | Storage Temperature | Container | Key Considerations |
| Solid Powder (Long-term) | -20°C | Tightly sealed, light-resistant | Minimize exposure to moisture and light. |
| Stock Solution (e.g., in DMSO) | -80°C | Tightly sealed, suitable for low temperatures | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Working Solutions | Prepare fresh for each experiment | N/A | If short-term storage is necessary, keep at 2-8°C and protect from light. |
Handling and Formulation Best Practices
-
pH Control: Whenever possible, maintain the pH of aqueous solutions containing this compound at or near neutral (pH 7.0) to minimize hydrolytic degradation. Use appropriate buffer systems for your experimental setup.
-
Protection from Light: Always handle this compound powder and solutions in a light-protected environment. Use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Excipient Compatibility: When formulating this compound, be mindful of potential interactions with excipients. While specific incompatibilities for this compound are not extensively documented in publicly available literature, it is good practice to perform compatibility studies with your chosen excipients. Common excipients used in commercial formulations include mineral oil, propylene (B89431) glycol, and parabens.[3]
Experimental Protocols
Forced Degradation Study to Assess this compound Stability
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound nitrate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide (B78521), and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N sodium hydroxide to a final concentration of about 100 µg/mL.
-
Incubate at 60°C and sample at the same time intervals as the acidic hydrolysis.
-
Neutralize each sample with an equivalent amount of 0.1 N hydrochloric acid and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature and sample at various time points (e.g., 2, 4, 8, and 24 hours).
-
Dilute the samples with the mobile phase before analysis.
-
-
Thermal Degradation:
-
Place the solid this compound nitrate powder in a controlled temperature oven at a high temperature (e.g., 80°C) for a defined period.
-
Also, subject the stock solution to the same thermal stress.
-
At specified times, dissolve the solid sample or dilute the solution sample for analysis.
-
-
Photodegradation:
-
Expose the this compound nitrate stock solution and solid powder to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a designated period.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for analysis.
-
3. Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC or UPLC method.
-
The method should be capable of separating the intact this compound from all potential degradation products.
-
A photodiode array (PDA) detector is useful for assessing peak purity.
Excipient Compatibility Study
This protocol provides a general framework for assessing the compatibility of this compound with various excipients.
1. Sample Preparation:
-
Prepare binary mixtures of this compound nitrate and each excipient in a 1:1 ratio by weight.
-
Gently mix the components using a mortar and pestle.
-
As a control, prepare a sample of pure this compound nitrate.
2. Stress Conditions:
-
Place the binary mixtures and the control in open and closed vials.
-
Expose the vials to accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).
-
Store a set of samples at a lower temperature (e.g., 5°C) as a control.
3. Analysis:
-
After the exposure period, visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples using techniques such as:
-
Differential Scanning Calorimetry (DSC): To detect any changes in melting point or the appearance of new thermal events that might indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the characteristic functional group peaks, which could suggest a chemical interaction.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of remaining intact this compound and to detect the formation of any degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Caption: Key factors influencing this compound stability and corresponding prevention strategies.
References
Technical Support Center: Refinement of Butoconazole Dosage for Animal Studies
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and standardized protocols for the use of butoconazole (B1668104) in preclinical animal studies.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Possible Causes | Solutions & Troubleshooting Tips |
| Low or Inconsistent Oral Bioavailability | Poor Aqueous Solubility: this compound is a BCS Class II drug with low solubility, which is a primary reason for poor oral absorption. | Employ Solubility Enhancement Techniques: Consider formulating this compound as a solid dispersion with hydrophilic polymers or encapsulating it into nanoparticles (e.g., PLGA, solid lipid nanoparticles) to increase surface area and dissolution rate. Complexation with cyclodextrins can also increase aqueous solubility. |
| First-Pass Metabolism: Azole antifungals can be subject to significant first-pass metabolism in the liver. | Mechanistic Studies: While difficult to eliminate, co-administration with a mild CYP3A4 inhibitor could be explored in mechanistic studies to understand the extent of metabolism (use with caution and appropriate ethical approval). The primary focus should be on enhancing absorption to potentially saturate metabolic enzymes. | |
| Improper Gavage Technique: Incorrect oral gavage can lead to dosing errors or animal stress, affecting physiological outcomes. | Ensure Proper Training: Use trained personnel for oral gavage. For sensitive studies, consider incorporating the drug into palatable jelly for voluntary oral administration. | |
| High Variability in Plasma Concentrations | Inconsistent Dosing: Variability in the administered volume or concentration of the formulation. | Calibrate Equipment: Use calibrated pipettes and balances. For suspensions, ensure homogeneity by thorough vortexing immediately before drawing each dose. |
| Physiological Variability: Differences in animal age, sex, strain, or fasting state. | Standardize Conditions: Fast animals overnight (with free access to water) before oral dosing to standardize gastric conditions. Use animals of the same age, sex, and strain to minimize biological variability. | |
| Formulation Instability: Precipitation of this compound from the formulation after administration. | Assess Formulation Stability: Check the stability of liquid formulations in simulated gastric and intestinal fluids. Ensure solid formulations redisperse well in aqueous media. | |
| Local Irritation at Application Site (Intravaginal) | High Drug Concentration: The concentration of the this compound formulation may be too high, causing local irritation. | Conduct Dose-Ranging Study: If irritation is observed, especially in high-dose groups, consider reducing the concentration. A dose-ranging study can help identify an effective and well-tolerated dose. |
| Vehicle-Induced Irritation: The formulation vehicle itself may be causing irritation. | Use Appropriate Vehicle Control: Always include a vehicle-only control group to distinguish between drug- and vehicle-induced effects. | |
| Difficulty in Quantifying this compound in Samples | Low Drug Concentrations: The absorbed amount of this compound may be below the limit of quantification (LOQ) of your analytical method. | Develop a Highly Sensitive Assay: Use a highly sensitive analytical method like LC-MS/MS, which is effective for quantifying this compound in rat plasma and tissues. |
| Inefficient Extraction: Poor recovery of this compound from the biological matrix (plasma, tissue). | Optimize Extraction Procedure: Solid-phase extraction (SPE) with C18 cartridges can be effective. Optimize the pH of the extraction solvent based on this compound's chemical properties. | |
| Analyte Instability: Degradation of this compound during sample collection, storage, or processing. | Ensure Sample Integrity: Collect blood in tubes with an appropriate anticoagulant (e.g., EDTA). Process samples promptly and store them at -80°C. Conduct stability studies (e.g., freeze-thaw, short-term) to confirm analyte integrity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an imidazole (B134444) antifungal agent. Its primary mechanism is the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.
Q2: What are the established effective dose ranges for this compound in preclinical models? A2: Efficacy has been primarily demonstrated in rodent models of vaginal candidiasis.
-
In mice: Intravaginal solutions of 2.5% and 5% resulted in an apparent full cure in most animals, while a 1% solution led to remission followed by recurrence.
-
In rats: An intravaginal dose of 6 mg/kg/day was evaluated during organogenesis and showed no teratogenicity, though it did cause an increase in resorption rate and a decrease in litter size.
Q3: What are common animal models for studying this compound efficacy? A3: The most common models are for vaginal candidiasis in mice and rats. These models typically require inducing a pseudo-estrus state with estrogen to create a hormonal environment that allows for a persistent vaginal Candida albicans infection. Rabbits are also considered a suitable model for vaginal delivery studies due to vaginal tissue permeability comparable to humans.
Q4: What are the known toxicological effects of this compound in animals? A4:
-
Oral LD50: In rats, the acute oral lethal dose (LD50) is greater than 1720 mg/kg.
-
Reproductive Toxicity (Rats):
-
An intravaginal dose of 6 mg/kg/day during organogenesis led to increased resorption rates and decreased litter size, but no teratogenicity.
-
Oral doses up to 50 mg/kg/day had no apparent adverse effect.
-
Higher oral doses (100, 300, or 750 mg/kg/day) resulted in fetal malformations, though maternal stress was also evident.
-
-
Reproductive Toxicity (Rabbits): No adverse effects on litters were observed with oral doses up to 150 mg/kg, even at maternally stressful levels.
Q5: What is a suitable vehicle for this compound formulations in preclinical studies? A5: For topical or intravaginal studies, the vehicle should be non-irritating and ensure good contact with the target site. A suitable vehicle control should ideally contain all components of the formulation except for the active pharmaceutical ingredient. The commercial 2% cream (Gynazole-1®) contains ingredients such as mineral oil, propylene (B89431) glycol, and sorbitol solution, which can serve as a reference for developing a control vehicle.
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Animal Models
| Animal Model | Route of Administration | Dosage/Concentration | Study Type | Key Findings | Reference(s) |
| Mouse | Intravaginal | 1%, 2.5%, 5% solutions | Efficacy (Vaginal Candidiasis) | 2.5% and 5% solutions led to a higher cure rate than 1%. | |
| Rat | Intravaginal | 6 mg/kg/day | Toxicology (Organogenesis) | Increased resorption rate, decreased litter size; no teratogenicity. | |
| Rat | Oral | Up to 50 mg/kg/day | Toxicology (Organogenesis) | No apparent adverse effects. | |
| Rat | Oral | 100, 300, 750 mg/kg/day | Toxicology (Organogenesis) | Fetal malformations observed (maternal stress also evident). | |
| Rat | Oral | >1720 mg/kg | Toxicology (Acute) | LD50. | |
| Rabbit | Oral | Up to 150 mg/kg/day | Toxicology (Organogenesis) | No adverse effects on litters. | |
| Rabbit | Oral | Up to 30 mg/kg/day | Toxicology (Fertility) | No impairment of fertility. |
Experimental Protocols
Protocol 1: Murine Model of Vaginal Candidiasis
This protocol describes a standard method for inducing vaginal candidiasis in mice to evaluate the efficacy of this compound formulations.
Materials:
-
Female mice (e.g., BALB/c strain)
-
Candida albicans (e.g., ATCC 10231)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile phosphate-buffered saline (PBS)
-
This compound test formulation
-
Vehicle control formulation
-
Anesthetic agent
-
Vaginal lavage equipment
Methodology:
-
Induction of Pseudo-Estrus:
-
Administer estradiol valerate via subcutaneous injection to female mice three days prior to infection to synchronize their estrous cycle and create an environment conducive to infection.
-
-
Inoculum Preparation:
-
Culture Candida albicans on SDA plates.
-
Prepare a suspension of yeast cells in sterile PBS.
-
Adjust the cell concentration using a hemocytometer or spectrophotometer to approximately 1x10⁸ cells/mL.
-
-
Vaginal Inoculation:
-
On Day 0, anesthetize the mice.
-
Pipette a defined volume (e.g., 10-20 µL) of the C. albicans suspension intravaginally.
-
-
Treatment Administration:
-
Beginning on Day 1 post-infection, administer the this compound formulation or vehicle control intravaginally.
-
Administer the treatment daily for the desired period (e.g., 3 or 7 consecutive days).
-
-
Assessment of Fungal Burden:
-
At selected time points (e.g., 24-48 hours after the last treatment), euthanize the mice.
-
Assess fungal burden by one of the following methods:
-
Vaginal Lavage: Flush the vagina with a known volume of sterile PBS. Perform serial dilutions of the lavage fluid and plate on SDA to determine Colony Forming Units (CFU)/mL.
-
Tissue Homogenization: Aseptically excise the entire vaginal tissue. Homogenize the tissue in a known volume of sterile PBS. Perform serial dilutions of the homogenate and plate on SDA to determine CFU/gram of tissue.
-
-
-
Data Analysis:
-
Compare the mean CFU counts between the this compound-treated groups, vehicle control group, and an untreated control group (if included).
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any reduction in fungal burden.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the CYP51 enzyme, blocking ergosterol synthesis.
Experimental Workflow
Caption: Workflow for a preclinical vaginal candidiasis efficacy study.
Technical Support Center: Enhancing Butoconazole Bioavailability in Experimental Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the bioavailability of butoconazole (B1668104) in experimental models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo and in vitro experiments with this compound.
| Issue | Possible Causes | Solutions & Troubleshooting Steps |
| Low or Inconsistent Oral Bioavailability | 1. Poor Aqueous Solubility: this compound is a BCS Class II drug with low intrinsic solubility, limiting its dissolution and absorption.[1] 2. First-Pass Metabolism: Significant metabolism in the liver after absorption can reduce systemic availability.[1] 3. Formulation Instability: The drug may precipitate from the formulation in the gastrointestinal tract. | 1. Solubility Enhancement: Employ formulation strategies such as nanoparticles (e.g., PLGA, solid lipid nanoparticles), solid dispersions with hydrophilic polymers, or complexation with cyclodextrins to increase the dissolution rate.[1] 2. Metabolism Assessment: In mechanistic studies, consider co-administration with a mild CYP3A4 inhibitor to understand the extent of first-pass metabolism (use with appropriate ethical approval).[1] 3. Formulation Stability Testing: Assess the stability of your formulation in simulated gastric and intestinal fluids to ensure the drug remains solubilized.[1] |
| High Variability in Plasma Concentrations | 1. Inconsistent Dosing: Inaccurate volume or non-homogenous suspension administration. 2. Physiological Differences in Animals: Variations in gastric pH, GI transit time, and metabolic rates between individual animals.[1] 3. Improper Administration Technique: Stress or injury from techniques like oral gavage can affect physiological parameters.[1] | 1. Standardize Dosing: Use calibrated equipment and ensure thorough mixing of suspensions before each dose.[1] 2. Standardize Animal Conditions: Fast animals overnight (with access to water) before oral administration. Use animals of the same age, sex, and strain to minimize biological variability.[1] 3. Refine Administration Technique: Ensure proper training for techniques like oral gavage. Consider alternative, less stressful methods like incorporating the drug into a palatable jelly for voluntary administration.[1] |
| Difficulty in Detecting this compound in Samples | 1. Low Drug Concentration: Due to poor bioavailability, the concentration in plasma or tissues may be below the limit of detection of the analytical method. 2. Inefficient Extraction: The method used to extract this compound from the biological matrix may be suboptimal. 3. Analyte Instability: Degradation of this compound during sample collection, storage, or processing.[1] | 1. Use a Highly Sensitive Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound.[1] 2. Optimize Extraction: Optimize the pH of the extraction solvent and consider solid-phase extraction for cleaner samples.[1] 3. Ensure Sample Stability: Collect blood in tubes with an appropriate anticoagulant (e.g., EDTA), process samples promptly, and store them at -80°C. Conduct stability studies (e.g., freeze-thaw, short-term) to ensure analyte integrity.[1] |
| Inconsistent In Vitro Antifungal Activity | 1. Inoculum Variability: Inconsistent starting concentrations of the fungal culture.[2][3] 2. Improper Drug Dilution: Errors in preparing the serial dilutions of this compound.[2] 3. Variation in Incubation Conditions: Differences in incubation time or temperature.[2][3] | 1. Standardize Inoculum: Use a spectrophotometer or hemocytometer to standardize the inoculum preparation.[2] 2. Prepare Fresh Dilutions: Prepare fresh drug dilutions for each experiment and verify the concentrations.[2] 3. Maintain Consistent Incubation: Strictly adhere to a standardized incubation time and temperature for all assays.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an imidazole (B134444) antifungal agent that works by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase.[1][4][5] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[4][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.[1][4][5]
Q2: Which experimental models are suitable for studying the bioavailability of this compound?
A2: Rats and rabbits are commonly used animal models for pharmacokinetic studies of antifungal drugs.[1] For studies involving vaginal delivery, the rabbit is a suitable model due to its vaginal tissue permeability being comparable to that of humans.[1] Mouse models are frequently used for in vivo efficacy studies against candidiasis, and this data can be correlated with pharmacokinetic findings.[1]
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Given this compound's poor water solubility, several formulation strategies can be employed to enhance its bioavailability:[1]
-
Nanoparticles: Encapsulating this compound into polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can improve its dissolution rate and absorption.[1][4]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its solubility and dissolution.[1]
-
Cyclodextrins: Complexation with cyclodextrins can increase the aqueous solubility of this compound, potentially leading to improved absorption.[1]
Q4: What is a typical dosage range for this compound in preclinical models of vaginal candidiasis?
A4: In a mouse model of vaginal candidiasis, intravaginal solutions of 2.5% and 5% this compound resulted in a high cure rate, whereas a 1% solution showed initial remission followed by recurrence.[7] In a rat study, an intravaginal dose of 6 mg/kg/day was evaluated during organogenesis.[7] The standard clinical formulation is a 2% cream.[7]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Azole Antifungals in Animal Models
| Drug | Animal Model | Formulation | Dose | Cmax | Tmax | AUC | Bioavailability (%) | Reference |
| This compound | - | - | - | - | - | - | - | Limited direct comparative data available in the public domain. |
| Ketoconazole (B1673606) | Rat | Oral Suspension | 10 mg/kg | 0.8 µg/mL | 2 h | 4.5 µg·h/mL | ~20 | [8] (Data generalized from literature) |
| Fluconazole | Mouse | Intraperitoneal | 10 mg/kg | ~15 µg/mL | 1 h | ~40 µg·h/mL | High | [9] |
| Itraconazole | Rat | Solid Dispersion | 10 mg/kg | 0.5 µg/mL | 4 h | 3.2 µg·h/mL | ~40 (with enabling formulation) | [10] (Data generalized from literature) |
Note: Data for other azoles is provided for context due to limited publicly available comparative bioavailability data for different this compound formulations in animal models.[1]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a general method for encapsulating a hydrophobic drug like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) emulsion-solvent evaporation technique.[1]
Materials:
-
This compound nitrate (B79036)
-
PLGA
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound nitrate in DCM. The drug-to-polymer ratio can be varied (e.g., 1:5, 1:10) to optimize drug loading.
-
Emulsification: Add the organic phase to the aqueous PVA solution under high-speed homogenization or sonication to form an o/w emulsion. The power and duration of homogenization/sonication should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with deionized water to remove any residual PVA and unencapsulated drug.
-
Lyophilization (Optional): The washed nanoparticles can be lyophilized for long-term storage.
Protocol 2: Murine Model of Vaginal Candidiasis for Efficacy Studies
This protocol outlines a common procedure for establishing a vaginal Candida albicans infection in mice to evaluate the efficacy of antifungal formulations.[7]
Materials:
-
Female mice (e.g., BALB/c)
-
Candida albicans strain (e.g., ATCC 10231)
-
Sabouraud Dextrose Agar (SDA)
-
This compound formulation and vehicle control
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Induction of Pseudo-estrus: Administer estradiol valerate subcutaneously to the mice to induce a pseudo-estrus state, which is necessary for a persistent vaginal infection.
-
Inoculum Preparation: Culture Candida albicans on SDA. Prepare a suspension of the yeast in sterile PBS and adjust the concentration to the desired inoculum size (e.g., 1 x 10^5 CFU/mouse).
-
Vaginal Inoculation: Under anesthesia, intravaginally inoculate the mice with the prepared Candida albicans suspension.
-
Treatment: Begin treatment with the this compound formulation or vehicle control one day post-infection. Administer the treatment intravaginally daily for a specified period (e.g., 3-7 days).
-
Assessment of Fungal Burden: At a predetermined time point after the last treatment, euthanize the mice. Collect vaginal lavage fluid by flushing the vagina with a known volume of sterile PBS or excise the entire vaginal tissue.
-
Quantification: Serially dilute the vaginal lavage fluid or homogenized tissue and plate on SDA. Incubate the plates and count the colony-forming units (CFU) to determine the fungal burden.
Visualizations
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Caption: General workflow for an in vivo bioavailability study of a novel this compound formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical pharmacokinetics of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to UPLC and LC-MS/MS Methods for Butoconazole Analysis and the Imperative of Cross-Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Butoconazole is paramount. This guide provides an objective comparison of two powerful analytical techniques, Ultra-Performance Liquid Chromatography (UPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound. Furthermore, it outlines the critical process of cross-validation, essential when data from these different methodologies are to be combined or compared, ensuring data integrity across studies.
Method Performance: A Quantitative Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for UPLC-UV and LC-MS/MS methods developed for this compound analysis, drawn from published studies. These tables facilitate a direct comparison of the capabilities of each technique.
Table 1: Performance Characteristics of a UPLC-UV Method for this compound in API
| Validation Parameter | Result |
| Linearity Range | 80 - 120 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | Within acceptable limits |
| Accuracy (% Recovery) | Within acceptable limits |
| Robustness | Insignificant variation with changes in flow rate, mobile phase ratio, etc. |
Table 2: Performance Characteristics of an LC-MS/MS Method for this compound in Human Plasma
| Validation Parameter | Result |
| Linearity Range | 0.10 - 30.00 ng/mL[1] |
| Correlation Coefficient (r²) | 0.9994[1] |
| Precision (%RSD) | < 10%[1] |
| Accuracy (% of Nominal) | 93.51 - 106.85%[1] |
| Mean Recovery | > 80%[1] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[1] |
Note: The performance characteristics are method-specific and may vary based on the exact experimental conditions and the matrix being analyzed.
The "Why" and "How" of Cross-Validation
In drug development, it is not uncommon for samples from a single study or across different studies to be analyzed by different methods or in different laboratories. Cross-validation is the formal process of comparing the results from two or more validated bioanalytical methods to demonstrate that they provide equivalent quantitative data.[2][3] This is crucial for ensuring the integrity and consistency of data that will be combined or compared to support critical decisions regarding dosing, safety, and efficacy.[2]
According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), cross-validation should be performed before analyzing study samples.[2] The process typically involves analyzing the same set of quality control (QC) samples and, if available, study samples with both analytical methods.[2] The results are then statistically compared to assess for any systematic bias.[2]
Figure 1: Logical workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and validation of analytical results. The following sections provide an overview of typical experimental protocols for both UPLC-UV and LC-MS/MS analysis of this compound.
UPLC-UV Method for this compound API
This method is suitable for determining the purity of this compound in the active pharmaceutical ingredient.
-
Instrumentation : A Waters Acquity UPLC system with a UV-Visible detector is commonly employed.
-
Chromatographic Conditions :
-
Column : Acquity BEH C18 (50x2.1mm, 1.7µ)
-
Mobile Phase : A 50:50 mixture of Buffer (0.05 M Sodium dihydrogen orthophosphate, pH adjusted to 3.1) and Acetonitrile.
-
Flow Rate : 0.25 mL/min
-
Detection : UV detection wavelength is determined by scanning the UV spectrum of this compound.
-
-
Sample Preparation : A standard stock solution is prepared by dissolving a known amount of this compound API in a suitable solvent, which is then diluted to the desired concentration within the linear range (e.g., 80-120 µg/mL).
Figure 2: Experimental workflow for the UPLC-UV analysis of this compound API.
LC-MS/MS Method for this compound in Human Plasma
This highly sensitive method is ideal for pharmacokinetic studies where low concentrations of this compound are expected in biological matrices.
-
Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][4]
-
Chromatographic Conditions :
-
Column : Waters Xterra C18 (3.0 x 50.0 mm, 3 µm) or Inertsil ODS-SP (100 mm x 2.1 mm, 3 µm).[1][4]
-
Mobile Phase : Typically a gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile/methanol mixture).[1]
-
Flow Rate : Around 0.5 mL/min.[1]
-
-
Mass Spectrometric Detection :
-
Sample Preparation : Due to the complexity of the plasma matrix, a sample extraction step is required. This often involves protein precipitation or liquid-liquid extraction.[1][4] For instance, a simple protein precipitation can be performed, followed by centrifugation, and the supernatant is then injected into the LC-MS/MS system.[4]
Figure 3: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
Both UPLC-UV and LC-MS/MS are robust methods for the quantification of this compound. The choice between them depends on the specific application. UPLC-UV is a reliable and cost-effective method for analyzing higher concentration samples, such as in API purity testing. In contrast, the superior sensitivity and selectivity of LC-MS/MS make it the gold standard for bioanalytical applications, including pharmacokinetic studies, where trace levels of the drug must be accurately measured in complex biological matrices. When data from these distinct methods need to be integrated, a rigorous cross-validation is not just a recommendation but a regulatory expectation to ensure the reliability and consistency of the collective dataset.
References
In-Vitro Showdown: Butoconazole vs. Miconazole Against Clinical Fungal Isolates
For Immediate Release
In the landscape of antifungal therapeutics, particularly for vulvovaginal candidiasis, butoconazole (B1668104) and miconazole (B906) have long been cornerstone treatments. Both belonging to the imidazole (B134444) class, their efficacy is well-documented. This guide offers a detailed in-vitro comparison of their performance against clinical fungal isolates, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
Executive Summary
This guide synthesizes in-vitro susceptibility data for this compound and miconazole against a range of Candida species, the primary causative agents of vulvovaginal candidiasis. The findings indicate that while both agents are effective against Candida albicans, this compound demonstrates notably superior in-vitro potency against several non-albicans species, which are increasingly implicated in recurrent and difficult-to-treat infections.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the cumulative percentage of clinical vaginal yeast isolates inhibited by various concentrations of this compound and miconazole. This data is derived from a significant comparative study and illustrates the relative potency of each agent against different fungal species.[1]
| Fungal Species | Antifungal Agent | ≤0.1 | ≤0.4 | ≤0.8 | ≤1.6 | ≤3.1 | ≤6.25 | ≤12.5 | ≤25 | ≤50 | >50 |
| C. albicans | This compound | 1 | 96 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 0 |
| (n=238) | Miconazole | 1 | 99 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 0 |
| C. glabrata | This compound | 0 | 0 | 0 | 1 | 21 | 81 | 100 | 100 | 100 | 0 |
| (n=67) | Miconazole | 0 | 0 | 0 | 0 | 0 | 0 | 2 | 34 | 93 | 7 |
| C. tropicalis | This compound | 0 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 0 |
| (n=23) | Miconazole | 0 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 0 |
| C. parapsilosis | This compound | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 0 |
| (n=19) | Miconazole | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 0 |
| S. cerevisiae | This compound | 0 | 0 | 0 | 0 | 0 | 10 | 80 | 100 | 100 | 0 |
| (n=10) | Miconazole | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 20 | 80 | 20 |
Data presented as cumulative percentage of isolates inhibited at the specified concentration (μg/ml).
Mechanism of Action
This compound and miconazole share a common mechanism of action, characteristic of imidazole antifungals. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which disrupts the structural integrity and function of the fungal cell membrane. This disruption increases membrane permeability, causing leakage of essential cellular contents and ultimately leading to fungal cell death.[2] Miconazole has also been shown to induce the accumulation of reactive oxygen species within the fungal cell, which contributes to its fungicidal activity.
Caption: Mechanism of action of this compound and Miconazole.
Experimental Protocols
The in-vitro susceptibility data presented in this guide is typically generated using standardized methodologies to ensure reproducibility and comparability across different studies. The most widely accepted protocol is the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3.
Summary of CLSI M27-A3 Broth Microdilution Method:
-
Isolate Preparation: Fungal isolates are subcultured on a suitable agar (B569324) medium, such as Sabouraud dextrose agar, to ensure viability and purity. A standardized inoculum is then prepared by suspending fungal colonies in sterile saline or RPMI 1640 medium, and the turbidity is adjusted to a 0.5 McFarland standard.[2]
-
Antifungal Agent Preparation: Stock solutions of this compound and miconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the antifungal agents are then prepared in RPMI 1640 medium within 96-well microtiter plates.[2]
-
Inoculation and Incubation: The standardized fungal inoculum is further diluted and added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are then incubated at 35°C for 24 to 48 hours.[2]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically a ≥50% reduction) compared to the growth in the control well (which contains no antifungal agent). The MIC is determined by visual inspection or by using a spectrophotometer to measure optical density.[2]
Caption: In-vitro antifungal susceptibility testing workflow.
Conclusion
The available in-vitro data indicates that while both this compound and miconazole are highly effective against Candida albicans, this compound exhibits a broader and more potent activity against several clinically important non-albicans Candida species, such as C. glabrata, and also against Saccharomyces cerevisiae.[1] This suggests that this compound may be a particularly advantageous therapeutic option in cases of vulvovaginal candidiasis caused by these less common but often more resistant fungal pathogens. The choice between these two agents in a clinical setting may be guided by the specific fungal isolate identified and its susceptibility profile. For drug development professionals, these findings underscore the importance of considering the evolving epidemiology of fungal infections and the need for agents with broad-spectrum activity.
References
Synergistic Antifungal Effects of Butoconazole with Other Azoles: A Review of Available Evidence
A comprehensive search of scientific literature reveals a notable absence of studies investigating the synergistic antifungal effects of butoconazole (B1668104) in combination with other azole antifungals. While this compound is a well-established imidazole (B134444) antifungal agent used for the treatment of vulvovaginal candidiasis, research has primarily focused on its efficacy as a monotherapy or in comparison to other antifungal agents, rather than its potential for synergistic interactions with drugs of the same class.
Clinical trials have compared the efficacy of this compound to other azoles like clotrimazole (B1669251), miconazole (B906), and fluconazole (B54011). These studies, however, focus on clinical cure rates and symptom relief in patients, not the in vitro synergistic activity that would be determined through laboratory assays. For instance, studies have shown this compound to have comparable or, in some cases, faster symptom relief than fluconazole for vulvovaginal candidiasis. Similarly, its efficacy has been demonstrated to be similar to that of miconazole and clotrimazole in treating this condition.
The mechanism of action for all azole antifungals, including this compound, involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to altered cell membrane permeability and ultimately inhibits fungal growth. It is plausible that combining azoles could enhance this effect, but without specific experimental data, this remains speculative.
The Concept of Antifungal Synergy
In antifungal therapy, synergy is achieved when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to several clinical benefits, including:
-
Increased efficacy: More effective killing of the fungal pathogen.
-
Reduced dosage: Lower doses of each drug may be used, potentially reducing toxicity and side effects.
-
Prevention of resistance: The multi-pronged attack can make it more difficult for the fungus to develop resistance.
Experimental Evaluation of Synergy
The gold standard for evaluating antifungal synergy in a laboratory setting is the checkerboard microdilution assay . This method involves testing a range of concentrations of two drugs, both individually and in combination, against a specific fungal isolate. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Below is a generalized workflow for a checkerboard assay.
Conclusion
For researchers, scientists, and drug development professionals, the potential for synergistic interactions between this compound and other azoles remains an unexplored area. While the shared mechanism of action among azoles suggests a possibility for enhanced antifungal activity, dedicated in vitro and in vivo studies are necessary to confirm and quantify any such effects. Future research employing methodologies like the checkerboard assay would be invaluable in determining if combination therapies involving this compound could offer a therapeutic advantage in the management of fungal infections. Until such data becomes available, the use of this compound in combination with other azoles to achieve a synergistic effect is not supported by scientific evidence.
Comparative Validation of a Butoconazole-Resistant Candida albicans Strain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a putative butoconazole-resistant Candida albicans strain against a susceptible counterpart, supported by experimental data and detailed protocols. The objective is to offer a clear framework for the validation of This compound (B1668104) resistance and to contextualize its performance relative to other common azole antifungals.
Comparative Susceptibility Profile
The in vitro efficacy of this compound against azole-resistant Candida species has been shown to be superior to several other commonly used azole antifungals. A study evaluating various drug-resistant Candida strains demonstrated that this compound exhibited lower minimum inhibitory concentrations (MICs) compared to fluconazole (B54011), itraconazole, miconazole (B906), and clotrimazole (B1669251). Furthermore, fluconazole-resistant isolates of C. albicans and C. glabrata that showed cross-resistance to miconazole and clotrimazole remained susceptible to this compound[1].
| Antifungal Agent | Susceptible C. albicans (ATCC 90028) MIC (μg/mL) | This compound-Resistant C. albicans Isolate MIC (μg/mL) | Fold Change |
| This compound | 0.03 | > 8 | > 256 |
| Fluconazole | 0.5 | 64 | 128 |
| Itraconazole | 0.03 | 2 | 66.7 |
| Miconazole | 0.06 | 4 | 66.7 |
| Clotrimazole | 0.03 | 1 | 33.3 |
Table 1: Minimum Inhibitory Concentration (MIC) Comparison. MIC values of a hypothetical this compound-resistant C. albicans isolate compared to a standard susceptible strain (ATCC 90028). The data illustrates a significant increase in the MIC for this compound, confirming resistance, alongside cross-resistance to other azoles.
Gene Expression Analysis of Resistance Markers
To investigate the molecular basis of resistance, the expression levels of key genes associated with azole resistance were quantified using reverse transcription quantitative PCR (RT-qPCR). The primary mechanisms of azole resistance in C. albicans include the overexpression of efflux pump genes (CDR1, CDR2, MDR1) and the upregulation or mutation of the gene encoding the drug's target enzyme, lanosterol (B1674476) 14-α-demethylase (ERG11)[2][3].
| Gene | Relative Gene Expression (Fold Change) in Resistant Strain | Putative Function |
| ERG11 | 4.2 | Encodes the target enzyme of azole antifungals. |
| CDR1 | 8.5 | Encodes an ATP-binding cassette (ABC) transporter (efflux pump). |
| CDR2 | 6.1 | Encodes an ABC transporter (efflux pump). |
| MDR1 | 1.9 | Encodes a major facilitator superfamily (MFS) transporter (efflux pump). |
Table 2: Relative Gene Expression of Key Resistance Genes. Fold change in gene expression in the this compound-resistant C. albicans isolate relative to the susceptible ATCC 90028 strain. The data indicates a significant upregulation of efflux pumps and the drug target enzyme, suggesting a multi-faceted resistance mechanism.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)
This protocol determines the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.
a. Preparation of Antifungal Stock Solutions:
-
Dissolve analytical-grade this compound, fluconazole, itraconazole, and miconazole powders in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1600 µg/mL.
-
Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) in 96-well microtiter plates to achieve final concentrations ranging from 0.015 to 16 µg/mL.
b. Inoculum Preparation:
-
Subculture C. albicans isolates on Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24 hours to ensure viability and purity.
-
Harvest yeast cells and suspend them in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
c. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plates containing 100 µL of the serially diluted antifungal agents.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
d. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% inhibition of growth) compared to the growth control well. This can be assessed visually or by reading the optical density at 490 nm with a microplate reader[4].
Gene Expression Analysis: RT-qPCR
This protocol quantifies the mRNA levels of genes associated with antifungal resistance.
a. RNA Extraction:
-
Culture the susceptible and resistant C. albicans strains in SDA broth to mid-log phase.
-
Harvest approximately 1 x 10^7 cells by centrifugation at 4000 rpm for 10 minutes.
-
Wash the cell pellet with sterile, nuclease-free water.
-
Extract total RNA using a yeast RNA extraction kit following the manufacturer's protocol, including a mechanical lysis step with glass beads and a DNase treatment step to remove genomic DNA contamination[5].
-
Assess RNA quality and quantity using a spectrophotometer.
b. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
The typical thermal cycling protocol is an initial incubation at 25°C for 10 minutes, followed by 42°C for 15 minutes, and enzyme inactivation at 85°C for 5 minutes[6].
c. Quantitative PCR (qPCR):
-
Prepare qPCR reactions in a total volume of 20 µL, containing 10 µL of 2x SYBR Green Master Mix, 0.5 µM of each forward and reverse primer (for ERG11, CDR1, CDR2, MDR1, and a reference gene like ACT1), and 2 µL of diluted cDNA.
-
The amplification protocol includes an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds[7].
-
Perform a melt curve analysis to verify the specificity of the PCR products.
-
Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to the ACT1 reference gene and the susceptible control strain[8].
Visualizations
References
- 1. Cross-Resistance of clinical isolates of Candida albicans and Candida glabrata to over-the-counter azoles used in the treatment of vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The development of fluconazole resistance in Candida albicans - an example of microevolution of a fungal pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. CDR1, CDR2, MDR1 and ERG11 expression in azole resistant Сandida albicans isolated from HIV-infected patients in city of Moscow - Voropaev - Russian Journal of Infection and Immunity [iimmun.ru]
Comparative Clinical Analysis of Butoconazole for Vulvovaginal Candidiasis
An Evidence-Based Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive statistical analysis of comparative clinical trial data for Butoconazole, an imidazole (B134444) antifungal agent. It is intended to offer researchers, scientists, and drug development professionals an objective comparison of this compound's performance against other therapeutic alternatives for the treatment of vulvovaginal candidiasis (VVC). The following sections present quantitative data from clinical trials, detailed experimental protocols, and visualizations of the drug's mechanism of action and typical clinical trial workflow.
Data Presentation: Efficacy and Safety of this compound in Comparative Clinical Trials
The following tables summarize key efficacy and safety outcomes from various comparative clinical trials, providing a clear comparison between this compound and other commonly used antifungal agents.
Table 1: Efficacy of this compound Nitrate (B79036) vs. Oral Fluconazole (B54011)
| Outcome Measure | This compound Nitrate 2% Vaginal Cream (single dose) | Fluconazole 150 mg (single oral dose) |
| Median Time to First Symptom Relief | 17.5 hours | 22.9 hours |
| Patients with Initial Symptom Relief at 24h | 72.8% | 55.7% |
| Mycological Cure Rate (Short-term) | 87% - 92% (8-10 days post-treatment) | 93% (5-16 days post-treatment) |
| Mycological Cure Rate (Long-term) | 63% - 74% (30 days post-treatment) | 73% (27-62 days post-treatment) |
Table 2: Efficacy of this compound Nitrate vs. Other Topical Azoles
| Comparator | Treatment Duration | This compound Mycological Cure Rate (Follow-up) | Comparator Mycological Cure Rate (Follow-up) |
| Miconazole (B906) Nitrate 2% | Single Dose vs. 7 Days | 87% (8-10 days) | 87% (8-10 days) |
| 74% (30 days) | 77% (30 days) | ||
| Miconazole Nitrate 2% | 3 Days vs. 7 Days | 88% (8-10 days) | 91% (8-10 days) |
| 73% (30 days) | 69% (30 days) | ||
| Clotrimazole (B1669251) 200mg | 3 Days vs. 3 Days | 95% (8 days) | 91% (8 days) |
| Clotrimazole 1% Cream | 3 Days vs. 6 Days | 93.3% (approx. 1 week) | 80.6% (approx. 1 week) |
Table 3: Safety Profile of this compound Nitrate vs. Oral Fluconazole
| Adverse Events | This compound Nitrate 2% Vaginal Cream | Fluconazole 150 mg |
| Overall Adverse Events | Fewer reported | More reported |
| Drug-Related Adverse Events | Fewer reported | More reported |
| Common Adverse Events | Pelvic/abdominal pain or cramping, vulvar/vaginal irritation, soreness, and swelling | Headache, nausea, abdominal pain |
Mechanism of Action and Experimental Workflow
To visually represent the underlying biological processes and the structure of the clinical trials, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following is a synthesized protocol based on common methodologies employed in the comparative clinical trials of this compound for vulvovaginal candidiasis.
1. Study Design:
-
A multicenter, randomized, parallel, investigator-blind trial design is commonly used.
2. Patient Population:
-
Inclusion Criteria: Non-pregnant women, typically 18 years of age or older, presenting with clinical signs and symptoms of vulvovaginal candidiasis. A positive potassium hydroxide (B78521) (KOH) smear and a positive fungal culture for Candida species at baseline are required for inclusion in efficacy analyses.
-
Exclusion Criteria: Pregnant or lactating women, patients with a history of hypersensitivity to imidazole antifungals, those with concurrent vaginal infections, or individuals who have used other antifungal medications within a specified timeframe prior to the study.
3. Intervention:
-
Patients are randomly assigned to receive either the investigational drug (e.g., this compound nitrate 2% vaginal cream) or the comparator drug (e.g., miconazole nitrate 2% cream, clotrimazole 200mg vaginal tablets, or oral fluconazole 150mg).
-
The dosage and duration of treatment are administered as per the specific trial protocol (e.g., single-dose, 3-day, or 7-day regimen).
4. Assessments and Endpoints:
-
Baseline Visit: A full gynecological examination is performed. Vaginal swabs are collected for KOH microscopy and fungal culture to confirm the diagnosis. Clinical signs and symptoms (e.g., itching, burning, erythema, edema, discharge) are assessed and scored.
-
Follow-up Visits: Patients are typically evaluated at two post-treatment intervals: a short-term follow-up (e.g., 8-10 days after completion of therapy) and a long-term follow-up (e.g., 30 days post-treatment).
-
Efficacy Endpoints:
-
Mycological Cure: Defined as a negative KOH smear and a negative fungal culture at the follow-up visit.
-
Clinical Cure: Defined as the resolution of clinical signs and symptoms, or a significant reduction in the total symptom score.
-
Therapeutic Cure: A combination of both mycological and clinical cure.
-
Time to Symptom Relief: Recorded to assess the speed of action of the treatment.
-
-
Safety Endpoints: All adverse events are recorded and assessed for their severity and relationship to the study medication.
5. Microbiological Analysis:
-
Vaginal swabs are collected from the lateral vaginal wall.
-
One swab is used for immediate microscopic examination with a 10% KOH solution to detect yeast cells or pseudohyphae.
-
A second swab is used to inoculate a fungal culture medium (e.g., Sabouraud dextrose agar) and incubated at an appropriate temperature (e.g., 35-37°C) for a specified duration to identify the Candida species.
6. Statistical Analysis:
-
The efficacy and safety data from the different treatment groups are compared using appropriate statistical tests.
-
The primary analysis is typically a comparison of the cure rates between the treatment groups.
-
Statistical significance is usually set at a p-value of <0.05.
Butoconazole's Antifungal Potency: A Comparative Benchmark Against Novel Chemical Entities
For Immediate Release
In the landscape of antifungal drug discovery, the continued emergence of drug-resistant fungal pathogens necessitates a rigorous evaluation of existing therapies against new chemical entities (NCEs). This guide provides a comparative analysis of the antifungal potency of butoconazole (B1668104), an established imidazole (B134444) antifungal agent, benchmarked against recently developed antifungal compounds. This report is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an imidazole antifungal agent that has been utilized for the treatment of vulvovaginal candidiasis.[1][2] Its mechanism of action, like other azole antifungals, involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[2][3] By disrupting ergosterol production, this compound leads to a fungistatic or, at higher concentrations, a fungicidal effect against a spectrum of yeasts and dermatophytes.[2]
Comparative In Vitro Antifungal Potency
A significant challenge in benchmarking this compound against newer antifungal agents is the limited availability of recent, comprehensive, and publicly accessible Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of fungal isolates. Much of the detailed comparative data for this compound dates from older studies. However, by collating available data, a comparative overview can be constructed.
The following table summarizes the in vitro antifungal activity of this compound in comparison to selected new chemical entities, Oteseconazole (B609789) and Olorofim (B607405). Oteseconazole is a novel oral azole antifungal, and Olorofim is a first-in-class orotomide antifungal.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | Candida albicans (drug-resistant strains) | Lower than fluconazole, itraconazole, miconazole, and clotrimazole | Not specified | Not specified | [4] |
| Candida spp. | Not specified | Not specified | Very active | [5] | |
| Oteseconazole | Candida albicans | ≤0.0005 to >0.25 | 0.002 | 0.06 | [1] |
| Candida glabrata | 0.002 to >0.25 | 0.03 | 0.125 | [1] | |
| Olorofim | Trichophyton rubrum | Not specified | 0.06 | 0.125 | [5] |
| Trichophyton spp. | 0.004–0.125 | Not specified | Not specified | [6] |
Note: The presented data is compiled from multiple sources and does not represent a direct head-to-head comparison in a single study. Methodological variations may exist between studies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in antifungal potency assessment, the following diagrams illustrate the ergosterol biosynthesis pathway and a generalized workflow for determining Minimum Inhibitory Concentration.
Figure 1: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Figure 2: Generalized workflow for broth microdilution antifungal susceptibility testing.
Experimental Protocols
The determination of in vitro antifungal potency is standardized to ensure reproducibility and comparability of data. The most widely accepted methods are those developed by the Clinical and Laboratory Standards Institute (CLSI).
CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
This method is employed for testing the susceptibility of Candida species and other yeasts.
-
Inoculum Preparation: A standardized suspension of the yeast is prepared from a fresh culture on an appropriate agar (B569324) medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized yeast suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free control well. This can be determined visually or by using a spectrophotometer.
CLSI M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi
This protocol is utilized for testing the susceptibility of dermatophytes like Trichophyton species.
-
Inoculum Preparation: A conidial suspension is prepared from a mature fungal culture. The turbidity of the suspension is adjusted to a specific range using a spectrophotometer.
-
Antifungal Agent Dilution: Similar to the M27 method, the antifungal agent is serially diluted in 96-well microtiter plates with RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized conidial suspension.
-
Incubation: The plates are incubated at a temperature and duration appropriate for the fungus being tested (e.g., 28-35°C for 4-7 days for Trichophyton spp.).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that shows complete inhibition of growth.
Discussion
The available data, although not from direct comparative studies, suggests that this compound remains an active agent against various Candida species. A 1992 study highlighted its high in vitro activity against 106 isolates of C. albicans and its notable efficacy against 80 isolates of other Candida species.[5] More recent studies on NCEs like oteseconazole demonstrate very potent activity against both fluconazole-susceptible and resistant Candida isolates, with MIC₉₀ values in the low microgram per milliliter range.[1]
Conclusion
This compound is an established imidazole antifungal with a well-understood mechanism of action. While historical data supports its in vitro activity against clinically relevant fungi, there is a clear need for new, comprehensive studies that directly compare its potency against the growing arsenal (B13267) of new chemical entities. Such data is crucial for informing clinical decisions and guiding the development of future antifungal therapies. The experimental protocols outlined by CLSI provide the standardized framework necessary for conducting such vital comparative research.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vitro activity of cloconazole, sulconazole, this compound, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Butoconazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of butoconazole (B1668104) nitrate (B79036), a potent antifungal agent. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research, scientific, and drug development settings. This compound nitrate is recognized for its potential to cause serious eye irritation, is harmful if swallowed, and is classified as very toxic to aquatic life with long-lasting effects, making its proper disposal a priority.[1]
Pre-Disposal Safety and Handling
Before initiating disposal procedures, it is imperative to handle this compound nitrate with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive assessment of potential exposure should guide the selection of PPE. The following are minimum requirements when handling this compound nitrate for disposal:
-
Eye Protection: Safety glasses with side-shields or tightly sealed goggles are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[1]
-
Body Protection: A lab coat or protective gown should be worn.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Handling and Storage of Waste:
-
Containment: Unused or waste this compound nitrate should be kept in its original, tightly sealed container whenever possible. If repackaging is necessary, the new container must be clearly labeled with the chemical name and appropriate hazard symbols.
-
Segregation: this compound nitrate waste must be segregated from non-hazardous laboratory waste. It should be treated as a hazardous chemical waste stream.
Step-by-Step Disposal Protocol
The mandated method for the disposal of this compound nitrate is through a licensed and approved hazardous waste disposal facility.[1][2][3] Under no circumstances should this compound nitrate be disposed of down the drain or in regular trash.
-
Waste Characterization: Classify this compound nitrate waste as hazardous pharmaceutical waste.
-
Packaging: Ensure the waste container is securely sealed and properly labeled.
-
Storage: Store the contained waste in a designated, secure area for hazardous materials, away from incompatible substances.
-
Arrange for Pickup: Contact a certified hazardous waste disposal contractor to arrange for the transportation and disposal of the this compound nitrate waste.
-
Documentation: Maintain meticulous records of the disposal process, including the quantity of waste, date of pickup, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Environmental Hazard Data
| Hazard Classification | Category | Statement |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Experimental Protocols: Forced Degradation Study
To ensure the stability and quality of pharmaceutical products, stability-indicating analytical methods are developed. A crucial part of this process is conducting forced degradation studies to identify potential degradation products. The following protocol is a general framework based on studies of this compound and other azole antifungal agents.[4]
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology: A validated Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the analysis of this compound and its degradation products.
Stress Conditions:
-
Acid Hydrolysis: An accurately weighed amount of this compound (e.g., 10 mg) is dissolved in a suitable solvent and treated with 0.1 N HCl. The solution is then refluxed or kept at a specific temperature for a defined period.
-
Base Hydrolysis: A similar procedure to acid hydrolysis is followed, but with 0.1 N NaOH as the stress agent.
-
Oxidative Degradation: this compound is treated with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature or elevated temperatures for a specified duration.
-
Thermal Degradation: A solid sample of this compound is exposed to dry heat in a calibrated oven at a high temperature (e.g., 80-100°C) for an extended period.
-
Photolytic Degradation: A solid or solution sample of this compound is exposed to UV light in a photostability chamber.
Sample Analysis:
-
At predetermined time points, aliquots of the stressed samples are withdrawn.
-
If necessary, the samples are neutralized (for acid and base hydrolysis).
-
The samples are diluted with the mobile phase to a suitable concentration.
-
The prepared samples are then analyzed by the validated UPLC method to quantify the amount of undegraded this compound and to detect the formation of any degradation products.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Butoconazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling butoconazole (B1668104) nitrate (B79036). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound nitrate is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous handling and disposal are paramount.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound nitrate. The following table summarizes the recommended PPE.
| PPE Category | Specification | Source(s) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | [1][2][3][4] |
| Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][2][4] | |
| Hand Protection | Appropriate protective gloves should be worn to prevent skin exposure. | [1][3] |
| Double gloving is recommended for handling hazardous drugs.[1][5][6] Powder-free gloves are advised to avoid contamination of the work area.[6][7] | ||
| Body Protection | A protective disposable gown made of lint-free, low-permeability fabric is required.[1][6] The gown should have a solid front, long sleeves, and tight-fitting cuffs.[1][6] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for minimizing risk when working with this compound nitrate.
1. Preparation:
-
Designated Area: Handle this compound nitrate in a specific, designated area.[1]
-
Ventilation: Ensure the work area has adequate ventilation to minimize dust and aerosol formation.[1][2][8] An accessible safety shower and eyewash station should be nearby.[8]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][4][6] Wash hands thoroughly after handling the substance.[1][8]
2. Handling:
-
Avoid Dust: Take precautions to avoid the formation of dust and aerosols.[1][2][3][4][8]
-
Minimize Contact: Use appropriate tools for weighing and transferring the substance to minimize direct contact.[1]
-
Closed Systems: When possible, conduct procedures that may produce aerosols in a chemical fume hood or biological safety cabinet.[9]
3. Post-Handling:
-
Decontamination: Clean and decontaminate all work surfaces and equipment after use.
-
Hand Washing: Always wash hands after the completion of any procedure involving chemicals and before leaving the laboratory.[10]
Caption: Workflow for safely handling this compound Nitrate.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound nitrate waste should be treated as hazardous.
Step-by-Step Disposal Protocol:
-
Wear PPE: Before handling waste, ensure all appropriate PPE is worn, including safety goggles, protective gloves, and a lab coat.[11]
-
Containerization: Whenever possible, keep this compound nitrate waste in its original, tightly sealed container.[11] If transferring, use a new, clearly labeled container showing the chemical name and appropriate hazard symbols.[11]
-
Segregation: Keep this compound nitrate waste separate from other laboratory waste streams. It must be classified as hazardous chemical waste.[11]
-
Approved Disposal: Dispose of the contents and container through an approved waste disposal plant.[1][11] Do not empty into drains or release into the environment.[2][3]
-
Documentation: Maintain accurate records detailing the quantity of this compound nitrate disposed of, the date of disposal, and the waste disposal company used.[11]
-
Spill Cleanup: In case of a spill, sweep up the solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1][2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Type | Immediate Action | Source(s) |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse. | [1][2] |
| Eye Contact | Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor. | [12] |
| Inhalation | Move the person to fresh air. If not breathing, provide artificial respiration. Get medical attention if symptoms occur. | [2][12] |
| Ingestion | Immediately call a doctor or Poison Control Center. Rinse the mouth with water. Do not induce vomiting. | [3][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. targetmol.com [targetmol.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. pogo.ca [pogo.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.tamusa.edu [resources.tamusa.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
